DCN-83
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H18BrN3S |
|---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
2-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile |
InChI |
InChI=1S/C20H18BrN3S/c21-14-7-8-18-16(9-14)13(11-23-18)12-24-20-17(10-22)15-5-3-1-2-4-6-19(15)25-20/h7-9,11-12,23H,1-6H2/b24-12+ |
InChI Key |
UUUKGJLLKMOXSS-WYMPLXKRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Anti-leishmanial Compound DCN-83 and its Chemical Class
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-leishmanial compound DCN-83, including its chemical structure and biological activity. Due to the limited availability of specific data for this compound in peer-reviewed literature, this guide also incorporates in-depth information from studies on the broader class of 2-aminothiophene derivatives, which are structurally related and exhibit similar anti-leishmanial properties.
Chemical Structure of this compound
This compound is a small molecule with the molecular formula C₂₀H₁₈BrN₃S and a molecular weight of 412.35 g/mol . Its chemical name is 2-((4-bromophenyl)amino)-N-(p-tolyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide.
Chemical Structure:
Biological Activity and Data Presentation
This compound has been identified as a potent anti-leishmanial agent, particularly effective against the amastigote form of the parasite, which is the clinically relevant stage within the mammalian host.
Table 1: In Vitro Anti-leishmanial Activity of this compound and Related 2-Aminothiophene Derivatives
| Compound | Target Species | Form | IC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI) | Reference |
| This compound | Leishmania spp. | Amastigote | 0.71 | >100 (J774.A1 cells) | >140 | Commercial Data |
| SB-83 | L. infantum | Promastigote | 7.46 | 52.27 (RAW 264.7) | 7.0 | [1] |
| SB-83 | L. donovani | Promastigote | 9.84 | 52.27 (RAW 264.7) | 5.31 | [1] |
| SB-83 | Leishmania spp. | Amastigote | 2.91 | 52.27 (RAW 264.7) | 17.96 | [1] |
| SB-200 | L. infantum | Promastigote | 3.96 | 42.52 (J774.A1) | 10.74 | [2] |
| SB-200 | Leishmania spp. | Amastigote | 2.85 | 42.52 (J774.A1) | 14.97 | [2] |
IC₅₀: Half-maximal inhibitory concentration; CC₅₀: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC₅₀/IC₅₀).
Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound has not been fully elucidated in publicly available literature. However, studies on related 2-aminothiophene derivatives, such as SB-83, suggest a multi-faceted mode of action against Leishmania parasites.
The anti-leishmanial activity of these compounds is thought to involve the induction of apoptosis in the parasite.[1] This is supported by observations of morphological changes indicative of programmed cell death, such as alterations in surface roughness and the formation of englobulations.[1] Furthermore, these compounds may exert an immunomodulatory effect on the host's immune cells.[3] For instance, treatment with SB-83 has been shown to increase the production of pro-inflammatory cytokines like TNF-α and IL-12, while reducing the levels of anti-inflammatory cytokines IL-10 and IL-6.[1] This cytokine shift promotes a Th1-type immune response, which is crucial for the clearance of intracellular Leishmania amastigotes.
Diagram 1: Proposed Mechanism of Action for 2-Aminothiophene Derivatives
Caption: Proposed dual mechanism of action for 2-aminothiophene anti-leishmanial compounds.
Experimental Protocols
The following are representative experimental protocols for the synthesis and biological evaluation of 2-aminothiophene derivatives, based on published methodologies.
4.1. General Synthesis of 2-Aminothiophene Derivatives (Gewald Reaction)
The synthesis of the 2-aminothiophene scaffold is often achieved through the Gewald reaction.[4]
Diagram 2: Generalized Experimental Workflow for Synthesis and In Vitro Evaluation
Caption: A generalized workflow for the synthesis and in vitro screening of anti-leishmanial compounds.
Protocol:
-
A mixture of a suitable ketone, an α-cyano ester, elemental sulfur, and an amine (e.g., morpholine (B109124) or piperidine (B6355638) as a catalyst) in a solvent such as ethanol (B145695) or methanol (B129727) is stirred at room temperature or heated under reflux.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.
4.2. In Vitro Anti-promastigote Activity Assay [5]
-
Leishmania promastigotes are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum.
-
Promastigotes in the logarithmic growth phase are seeded into 96-well plates.
-
The test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the wells at various concentrations.
-
The plates are incubated for a defined period (e.g., 72 hours) at the optimal temperature for promastigote growth (e.g., 25 °C).
-
Parasite viability is assessed using methods such as direct counting with a hemocytometer, or more commonly, using viability reagents like resazurin (B115843) or MTT.
-
The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of parasite inhibition against the compound concentration.
4.3. In Vitro Anti-amastigote Activity Assay [6]
-
A suitable macrophage cell line (e.g., J774.A1 or THP-1) is seeded in 96-well plates and allowed to adhere.
-
The adherent macrophages are infected with stationary-phase Leishmania promastigotes.
-
After an incubation period to allow for phagocytosis and transformation of promastigotes into amastigotes, the extracellular parasites are removed by washing.
-
The test compounds are added to the infected macrophages at various concentrations.
-
The plates are incubated for a further period (e.g., 72 hours).
-
The number of intracellular amastigotes is quantified, typically by staining the cells (e.g., with Giemsa) and microscopic examination, or by using reporter gene-expressing parasites.
-
The IC₅₀ value is calculated based on the reduction in the number of amastigotes per macrophage.
4.4. Cytotoxicity Assay [2]
-
A mammalian cell line (e.g., the same macrophage line used in the amastigote assay or another standard cell line like Vero cells) is seeded in 96-well plates.
-
The test compounds are added to the cells at the same concentrations used for the anti-parasitic assays.
-
The plates are incubated for a period equivalent to the duration of the anti-parasitic assays.
-
Cell viability is determined using a suitable assay, such as MTT or resazurin.
-
The 50% cytotoxic concentration (CC₅₀) is calculated.
Conclusion
This compound and the broader class of 2-aminothiophene derivatives represent a promising avenue for the development of new anti-leishmanial therapies. Their potent activity against the clinically relevant amastigote stage, coupled with a favorable selectivity index, makes them attractive lead compounds for further optimization. The proposed dual mechanism of direct parasiticidal activity and host immunomodulation offers a compelling rationale for their efficacy. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of these and other novel anti-leishmanial candidates. Further research is warranted to fully elucidate the molecular targets and signaling pathways of this compound and to advance these compounds through the drug development pipeline.
References
- 1. Evaluation of SB-83, a 2-amino-thiophene derivative, against Leishmania species that cause visceral leishmaniasis [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacomodulation of 2-aminothiophene derivatives with antileishmanial activity | BioWorld [bioworld.com]
- 4. mdpi.com [mdpi.com]
- 5. In-vitro Evaluation of Antileishmanial Activity and Toxicity of Artemether with Focus on its Apoptotic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Decoding Decorin: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Initial inquiries for a compound designated "DCN-83" did not yield information on a specific small molecule or drug. It is highly probable that the query refers to the protein Decorin , encoded by the DCN gene. Decorin is a small leucine-rich proteoglycan (SLRP) that plays a crucial role in the tumor microenvironment and fibrotic diseases. This technical guide provides an in-depth overview of the core mechanisms of action of Decorin, focusing on its interactions with key signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Core Mechanism of Action: A Pan-Receptor Tyrosine Kinase and TGF-β Superfamily Modulator
Decorin's primary mechanism of action lies in its ability to directly bind to and modulate the activity of a wide range of receptor tyrosine kinases (RTKs) and members of the Transforming Growth Factor-beta (TGF-β) superfamily. By doing so, it can potently influence cellular processes such as proliferation, differentiation, apoptosis, and angiogenesis.
Modulation of Receptor Tyrosine Kinases (RTKs)
Decorin functions as a natural pan-RTK inhibitor. It directly interacts with the extracellular domains of several key receptors, leading to their dimerization, internalization, and subsequent degradation. This effectively dampens downstream signaling cascades that are often hyperactivated in cancerous cells. Key RTKs targeted by Decorin include:
-
Epidermal Growth Factor Receptor (EGFR): Decorin binds to a specific region on the EGFR, distinct from the EGF-binding site, leading to receptor inactivation and suppression of downstream signaling.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): By binding to VEGFR2, Decorin can inhibit angiogenesis, a critical process for tumor growth and metastasis.
-
Met Proto-Oncogene (Met): Decorin binds with high affinity to the Met receptor, also known as the hepatocyte growth factor (HGF) receptor, leading to its rapid degradation and the inhibition of Met-mediated cell motility and growth.[1]
-
Insulin-like Growth Factor Receptor I (IGF-IR): Decorin can also target and inhibit the signaling of IGF-IR, another important pathway in cancer cell survival and proliferation.
Interaction with the TGF-β Superfamily
Decorin is a well-established regulator of the TGF-β signaling pathway. It can directly bind to TGF-β and its isoforms, sequestering them in the extracellular matrix and preventing their interaction with their cognate receptors. This has significant implications for diseases characterized by excessive TGF-β activity, such as fibrosis.
Quantitative Data Summary
The following table summarizes the available quantitative data on the binding affinities of Decorin with its key interaction partners. The dissociation constant (Kd) is a measure of binding affinity, where a lower Kd value indicates a stronger binding interaction. The IC50 value represents the concentration of an inhibitor required to reduce the binding of another molecule by 50%.
| Interacting Partner | Quantitative Measure | Value | Species/System | Reference |
| TGF-β1 | Kd | 0.3 nM (high affinity site) | Bovine bone matrix | [2][3] |
| 5 nM (low affinity site) | [2][3] | |||
| Met Receptor | Kd | ~1.5 nM | Purified proteins | |
| Fibronectin | Kd | 10 - 20 nM (high affinity) | Solid-phase assay | |
| 110 - 130 nM (low affinity) | ||||
| HGF (displacing Decorin from Met) | IC50 | ~2.5 nM | Purified proteins | |
| Internalin B (displacing Decorin from Met) | IC50 | ~120 nM | Purified proteins |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by Decorin.
Caption: Decorin's inhibition of multiple Receptor Tyrosine Kinase (RTK) signaling pathways.
Caption: Decorin's modulation of the TGF-β signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments used to elucidate Decorin's mechanism of action are provided below.
Co-Immunoprecipitation (Co-IP) for Decorin-Receptor Interaction
This protocol is used to demonstrate the direct physical interaction between Decorin and its target receptors.
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Pre-clearing the Lysate:
-
Add Protein A/G agarose (B213101) beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody specific for the target receptor (e.g., anti-EGFR) overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Centrifuge to pellet the antibody-bead-protein complexes.
-
-
Washing:
-
Wash the pellet 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody against Decorin.
-
A band corresponding to the molecular weight of Decorin will confirm its interaction with the target receptor.
-
Western Blot Analysis for Downstream Signaling
This protocol is used to assess the effect of Decorin on the activation of downstream signaling molecules.
-
Cell Treatment and Lysis:
-
Treat cells with recombinant Decorin for various time points.
-
Lyse the cells as described in the Co-IP protocol.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated (activated) form of a downstream signaling protein (e.g., anti-phospho-Akt, anti-phospho-Erk) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Re-probe the membrane with an antibody against the total form of the signaling protein and a loading control (e.g., GAPDH, β-actin) to normalize the results.
-
Cell Proliferation (MTT) Assay
This assay is used to quantify the effect of Decorin on cell viability and proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with varying concentrations of recombinant Decorin. Include an untreated control group.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow to investigate the effect of Decorin on a specific cancer cell line.
Caption: A logical workflow for investigating the mechanism of action of Decorin.
Conclusion
Decorin is a multifaceted protein with significant therapeutic potential, particularly in the fields of oncology and fibrosis. Its ability to act as a natural inhibitor of multiple, often dysregulated, signaling pathways makes it an attractive candidate for further drug development. This guide has provided a comprehensive overview of its core mechanisms of action, supported by quantitative data, detailed experimental protocols, and clear visual representations to aid researchers and drug development professionals in their understanding and future investigations of this promising therapeutic agent.
References
DCN-83: A Promising 2-Aminothiophene Derivative for the Treatment of Leishmaniasis
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Leishmaniasis, a neglected tropical disease caused by protozoan parasites of the Leishmania genus, poses a significant global health challenge. Current treatment options are often limited by toxicity, high cost, and emerging drug resistance. This has spurred the search for novel, effective, and safer therapeutic agents. DCN-83, a 2-aminothiophene derivative, has emerged from recent drug discovery efforts as a promising orally bioavailable candidate for the treatment of leishmaniasis. This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Rationale
This compound (also reported in some literature as SB-83) was identified through research focused on 2-aminothiophene derivatives as a new class of anti-leishmanial agents.[1] The 2-aminothiophene scaffold is a versatile heterocyclic structure that has been explored for a wide range of pharmacological activities.[2][3] The discovery of this compound was part of a broader effort to synthesize and screen a library of these compounds against Leishmania parasites.
The rationale for investigating this chemical class was based on the need for new chemical entities with novel mechanisms of action to overcome the limitations of existing therapies. Early studies with various 2-aminothiophene derivatives demonstrated their potential, with several compounds exhibiting significant in vitro activity against both the promastigote and amastigote stages of the parasite.[4] this compound, a thiophene-indole hybrid, was highlighted as a particularly potent compound in these initial screens.[5]
Synthesis of this compound
The synthesis of this compound is achieved through the Gewald reaction, a well-established method for the preparation of polysubstituted 2-aminothiophenes. This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.
The specific synthesis of this compound involves the condensation of 5-bromo-indol-3-carboxaldehyde with a suitable Gewald adduct.
General Experimental Protocol for Gewald Synthesis
The following is a general protocol for the Gewald reaction, which can be adapted for the synthesis of this compound.
Materials:
-
Ketone or aldehyde (e.g., a precursor to the Gewald adduct)
-
Active methylene (B1212753) nitrile (e.g., malononitrile)
-
Elemental sulfur
-
Amine base (e.g., morpholine (B109124) or triethylamine)
-
Solvent (e.g., ethanol (B145695) or methanol)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add the ketone or aldehyde (1.0 equivalent), the active methylene nitrile (1.0 equivalent), and elemental sulfur (1.1 equivalents) in a suitable solvent such as ethanol.
-
Add the amine base (e.g., morpholine, 1.0 equivalent) to the mixture.
-
Heat the reaction mixture with stirring to a temperature of 50-70 °C.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration, wash it with cold ethanol, and allow it to dry.
-
If no precipitate forms, pour the reaction mixture into ice-water and stir to induce precipitation. Collect the resulting solid by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-aminothiophene derivative.
-
For the final synthesis of this compound, the resulting 2-aminothiophene (Gewald adduct) is then condensed with 5-bromo-indol-3-carboxaldehyde.
Synthesis Workflow
Biological Activity and Efficacy
This compound has demonstrated significant in vitro and in vivo activity against various Leishmania species, including those responsible for both cutaneous and visceral leishmaniasis.
In Vitro Activity
The anti-leishmanial activity of this compound has been evaluated against both the extracellular promastigote and intracellular amastigote forms of the parasite. The tables below summarize the reported 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values.
Table 1: In Vitro Anti-leishmanial Activity of this compound against Leishmania amazonensis
| Parasite Stage | IC50 (µM) | Reference |
| Promastigote | 3.37 | |
| Amastigote | 18.5 |
Table 2: In Vitro Anti-leishmanial Activity of this compound against Visceral Leishmaniasis Agents
| Leishmania Species | Parasite Stage | IC50 / EC50 (µM) | Reference |
| L. infantum | Promastigote | 7.46 | |
| L. donovani | Promastigote | 9.84 | |
| L. infantum | Amastigote | 2.91 |
Cytotoxicity and Selectivity
A crucial aspect of a drug candidate's profile is its selectivity for the parasite over host cells. This compound has shown a favorable selectivity index.
Table 3: Cytotoxicity and Selectivity Index of this compound
| Cell Line | CC50 (µM) | Selectivity Index (SI) vs L. infantum | Selectivity Index (SI) vs L. donovani | Reference |
| RAW 264.7 Macrophages | 52.27 | 7 | 5.31 |
In Vivo Efficacy
Preclinical studies in a murine model of cutaneous leishmaniasis caused by L. amazonensis have demonstrated the oral bioavailability and efficacy of this compound.
Table 4: In Vivo Efficacy of Orally Administered this compound in L. amazonensis-infected Mice
| Dose (mg/kg) | Reduction in Paw Lesion Size (%) | Reduction in Lymph Node Parasite Load (%) | Reduction in Spleen Parasite Load (%) | Reference |
| 200 | 52.47 ± 5.32 | 42.57 ± 3.14 | 100 |
Importantly, the study also showed that this compound was active against an antimony-resistant strain of L. amazonensis, suggesting a lack of cross-resistance with existing therapies. The LD50 of this compound was estimated to be 2500 mg/kg orally in mice, indicating a good safety profile.
Mechanism of Action
The anti-leishmanial effect of this compound appears to be multifactorial, involving the induction of apoptosis in the parasite and modulation of the host's immune response.
Induction of Apoptosis
Studies have shown that this compound induces apoptosis-like cell death in Leishmania promastigotes. This is supported by findings from atomic force microscopy, which revealed alterations in the parasite's surface roughness and the formation of englobulations, and flow cytometry analysis showing an increase in cells labeled with Annexin V-FITC.
Immunomodulation
In infected macrophages, this compound has been shown to modulate the immune response to favor parasite clearance. This includes:
-
Increased pro-inflammatory cytokines: Elevated levels of TNF-α and IL-12.
-
Decreased anti-inflammatory cytokines: Reduced levels of IL-10 and IL-6.
-
Enhanced oxidative stress: Increased production of reactive oxygen and nitrogen species.
-
Inhibition of arginase activity: Decreased arginase activity, which is an enzyme exploited by Leishmania for survival.
Docking studies have also suggested that 2-aminothiophene derivatives may inhibit trypanothione (B104310) reductase (TryR), a key enzyme in the parasite's antioxidant defense system.
Signaling Pathway
Conclusion and Future Directions
This compound is a promising preclinical candidate for the treatment of leishmaniasis. Its oral bioavailability, in vivo efficacy, favorable safety profile, and activity against drug-resistant strains make it a valuable lead compound for further development. The dual mechanism of action, targeting both the parasite directly and modulating the host immune response, is a particularly attractive feature.
Future research should focus on:
-
Lead optimization to potentially enhance efficacy and further improve the safety profile.
-
In-depth pharmacokinetic and pharmacodynamic (PK/PD) studies.
-
Evaluation in a broader range of preclinical models, including those for visceral leishmaniasis.
-
Further elucidation of the specific molecular targets and signaling pathways involved in its anti-leishmanial activity.
The development of this compound and related 2-aminothiophene derivatives represents a significant step forward in the search for new and improved treatments for leishmaniasis. Continued investigation is warranted to translate these promising preclinical findings into clinically effective therapies.
References
DCN-83 CAS number and IUPAC name
An in-depth search has been conducted to identify the chemical compound "DCN-83" in order to provide its CAS number and IUPAC name as requested. However, the search did not yield any relevant results for a chemical substance under this designation.
The identifier "this compound" does not correspond to any known chemical compound in standard chemical databases. The search results were unrelated to chemical information and instead pointed towards financial regulations, electronic devices, and other miscellaneous items.
It is possible that "this compound" may be an internal project code, a shorthand notation, or an erroneous identifier. Without the correct chemical name or another standard identifier, it is not possible to retrieve the requested technical data, including experimental protocols and signaling pathways.
We recommend that you verify the identifier "this compound" and provide a more specific chemical name, such as a common or trade name, or a different identification number (e.g., a publication reference) to enable a successful search for the required information. Once a valid identifier is provided, a comprehensive technical guide can be compiled as per the original request.
physical and chemical properties of DCN-83
For Researchers, Scientists, and Drug Development Professionals
Abstract
DCN-83, a novel synthetic 2-aminothiophene derivative, has emerged as a promising candidate in the fields of antiparasitic and anticancer research. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its biological mechanism of action. The information presented herein is intended to support further research and development of this compound and related compounds.
Physicochemical Properties
This compound, with the chemical name 2-(((5-bromo-1H-indol-3-yl)methylene)amino)thiophene-3-carbonitrile, possesses the following physicochemical properties:
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈BrN₃S | N/A |
| Molecular Weight | 412.35 g/mol | N/A |
| Appearance | Solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Solubility | Not available | N/A |
| pKa | Not available | N/A |
Spectroscopic Data:
While specific spectral data for this compound is not fully available in the public domain, a partial ¹H NMR spectrum has been reported.
| ¹H NMR (DMSO-d₆, 500MHz) | |
| Chemical Shift (δ) | Signal |
| 7.41 | d, 1H, J = 8.5 Hz |
Synthesis
The synthesis of this compound is achieved through a Gewald reaction, a well-established method for the preparation of substituted 2-aminothiophenes.[1][2]
Synthesis Pathway
The synthesis involves a two-step process:
-
Formation of the Gewald Adduct: Malononitrile (B47326) reacts with 1,4-dithiane-2,5-diol (B140307) in the presence of a base, typically morpholine (B109124), in an ethanol (B145695) solvent under reflux conditions.[1][2]
-
Condensation Reaction: The resulting Gewald adduct is then condensed with 5-bromo-indol-3-carboxaldehyde in a solution of ethanol and acetic acid under reflux.[1]
Experimental Protocol
The following is a generalized experimental protocol based on the synthesis of similar 2-aminothiophene derivatives:
Step 1: Synthesis of the 2-aminothiophene-3-carbonitrile (B183302) (Gewald Adduct)
-
To a solution of malononitrile (1 eq) and 1,4-dithiane-2,5-diol (1 eq) in ethanol, add morpholine (catalytic amount).
-
Reflux the mixture for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting Gewald adduct may precipitate and can be collected by filtration, or the solvent can be removed under reduced pressure.
Step 2: Synthesis of this compound
-
Dissolve the Gewald adduct (1 eq) and 5-bromo-indol-3-carboxaldehyde (1 eq) in a mixture of ethanol and glacial acetic acid.
-
Reflux the reaction mixture for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture. The product may precipitate upon cooling.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
Characterization:
The final product should be characterized by standard analytical techniques, including:
-
Melting Point: To determine the purity of the compound.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.
Mechanism of Action
This compound exhibits promising biological activity against both Leishmania parasites and cancer cells. The proposed mechanisms of action are detailed below.
Antileishmanial Activity
This compound is a potent antileishmanial agent, with reported IC₅₀ values of 1.20 µM against the promastigote form and 0.71 µM against the amastigote form of Leishmania. The proposed mechanism involves the induction of apoptosis in the parasite.
One of the key targets of 2-aminothiophene derivatives in Leishmania is believed to be trypanothione reductase (TryR) . This enzyme is crucial for the parasite's defense against oxidative stress. Inhibition of TryR leads to an accumulation of reactive oxygen species (ROS), which in turn triggers the apoptotic cascade.
Furthermore, 2-aminothiophene derivatives have been shown to exert immunomodulatory effects, stimulating the production of pro-inflammatory cytokines such as TNF-α and IL-12, and nitric oxide (NO) by host macrophages, which contributes to parasite clearance.
Anticancer Activity
In cancer cells, 2-aminothiophene derivatives have demonstrated antiproliferative and cytostatic effects. The primary mechanism appears to be the induction of cell cycle arrest .
These compounds can interfere with the progression of the cell cycle, leading to an accumulation of cells in a specific phase (e.g., G1 or S phase). This disruption of the normal cell cycle ultimately triggers the apoptotic pathway, leading to cancer cell death. This is often observed by an increase in the sub-G1 cell population in flow cytometry analysis and the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
Future Directions
This compound represents a promising scaffold for the development of new therapeutics. Future research should focus on:
-
Complete Physicochemical Characterization: Detailed studies on solubility, stability, and other physicochemical parameters are necessary for formulation development.
-
In-depth Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound in both Leishmania and cancer cells will aid in optimizing its activity and selectivity.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of this compound analogs will help in identifying key structural features for enhanced potency and reduced toxicity.
-
In Vivo Efficacy and Safety Studies: Preclinical studies in animal models are essential to evaluate the therapeutic potential and safety profile of this compound.
This technical guide provides a foundational understanding of this compound. The presented data and protocols are intended to facilitate further investigation into this promising therapeutic candidate.
References
An In-depth Technical Guide to the Biological Targets and Putative Pathways of DCN-83, a Novel Anti-leishmanial Compound
Disclaimer: Publicly available scientific literature lacks specific data for a compound designated "DCN-83". However, chemical suppliers list a potent anti-leishmanial compound with this name and the chemical formula C₂₀H₁₈BrN₃S. This guide extrapolates the biological targets and pathways of this compound based on the extensively studied, structurally related 2-amino-thiophene derivative, SB-83, which has demonstrated significant anti-leishmanial activity. The information presented herein is intended for research and drug development professionals and should be interpreted as a predictive guide for this compound, pending direct experimental validation.
Introduction
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current therapeutic arsenal (B13267) is limited by toxicity, emerging resistance, and challenging administration routes. The development of novel, safe, and effective anti-leishmanial agents is a global health priority. 2-amino-thiophene derivatives have emerged as a promising class of compounds with potent activity against Leishmania parasites. This technical guide focuses on the putative biological targets and signaling pathways of this compound, a novel anti-leishmanial candidate, by leveraging the available data on the analogous compound, SB-83.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of the 2-amino-thiophene derivative SB-83 against various Leishmania species. These values provide a benchmark for the anticipated potency of this compound.
Table 1: In Vitro Anti-leishmanial Activity of SB-83
| Leishmania Species | Parasite Stage | IC₅₀ (µM) | Cytotoxicity (CC₅₀ in RAW 264.7 macrophages in µM) | Selectivity Index (SI) |
| L. (L.) infantum | Promastigote | 7.46 | 52.27 | 7.0 |
| L. (L.) donovani | Promastigote | 9.84 | 52.27 | 5.31 |
| L. (L.) infantum | Amastigote | 2.91 | 52.27 | 17.96 |
| L. amazonensis (SbIII-sensitive) | Promastigote | Not specified | Not specified | Not specified |
| L. amazonensis (SbIII-sensitive) | Amastigote | Not specified | Not specified | Not specified |
| L. amazonensis (SbIII-resistant) | Promastigote | No significant difference from sensitive strain | Not specified | Not specified |
| L. amazonensis (SbIII-resistant) | Amastigote | No significant difference from sensitive strain | Not specified | Not specified |
Table 2: In Vivo Efficacy of SB-83 in L. amazonensis-infected Mice
| Treatment Dose (mg/kg, oral) | Reduction in Paw Lesion Size (%) | Reduction in Parasite Load (Popliteal Lymph Node, %) | Reduction in Parasite Load (Spleen, %) |
| 200 | 52.47 ± 5.32 | 42.57 ± 3.14 | 100 |
Putative Biological Targets and Mechanism of Action
Based on studies of SB-83, this compound is hypothesized to exert its anti-leishmanial effects through a multi-targeted mechanism involving both direct parasiticidal activity and modulation of the host immune response.
1. Direct Effects on Leishmania Parasites:
-
Induction of Apoptotic Cell Death: Atomic force microscopy of SB-83-treated parasites revealed significant morphological changes indicative of apoptosis, including alterations in surface roughness, the formation of englobulations, and the accumulation of lipids.[1]
-
Mitochondrial Dysfunction: A key target of many anti-leishmanial drugs is the parasite's mitochondrion. While not explicitly detailed for SB-83, related compounds often disrupt mitochondrial membrane potential and function.
2. Modulation of Host Macrophage Response:
-
Induction of Pro-inflammatory Cytokines: SB-83 treatment of infected macrophages leads to an increase in the production of TNF-α and IL-12.[1] These cytokines are crucial for the activation of a Th1-type immune response, which is essential for controlling Leishmania infection.
-
Suppression of Anti-inflammatory Cytokines: The compound concurrently reduces the levels of IL-10 and IL-6, cytokines that promote parasite survival by dampening the host's protective immune response.[1]
-
Enhanced Production of Reactive Oxygen and Nitrogen Species (ROS/RNS): SB-83 stimulates infected macrophages to produce higher levels of ROS and RNS.[1] These molecules are highly toxic to intracellular amastigotes.
-
Inhibition of Arginase Activity: Leishmania parasites upregulate arginase activity in host macrophages to divert arginine from the production of nitric oxide (a potent parasiticidal molecule) towards the synthesis of polyamines, which are essential for parasite growth. SB-83 has been shown to decrease arginase activity, thereby restoring the macrophage's ability to produce nitric oxide.[1]
Signaling Pathways
The following diagrams illustrate the putative signaling pathways affected by this compound, based on the known effects of SB-83.
Caption: Putative signaling pathways modulated by this compound in infected macrophages.
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for validating the biological activity of this compound, based on protocols used for SB-83.
1. In Vitro Anti-promastigote Assay
-
Cell Culture: Leishmania promastigotes are cultured at 26°C in M199 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Assay Protocol:
-
Harvest log-phase promastigotes and adjust the concentration to 1 x 10⁶ parasites/mL.
-
Dispense 100 µL of the parasite suspension into a 96-well plate.
-
Add 100 µL of medium containing serial dilutions of this compound (solubilized in DMSO, final concentration of DMSO should not exceed 0.1%). Include a positive control (e.g., Amphotericin B) and a negative control (medium with DMSO).
-
Incubate the plate at 26°C for 72 hours.
-
Add a viability reagent (e.g., resazurin) and incubate for another 4-6 hours.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the IC₅₀ value using a dose-response curve.
-
Caption: Experimental workflow for the in vitro anti-promastigote assay.
2. In Vitro Anti-amastigote Assay
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM with 10% FBS at 37°C in a 5% CO₂ atmosphere.
-
Assay Protocol:
-
Seed macrophages in a 96-well plate and allow them to adhere overnight.
-
Infect the macrophages with stationary-phase promastigotes at a macrophage-to-parasite ratio of 1:10.
-
Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.
-
Wash the wells to remove non-phagocytosed parasites.
-
Add fresh medium containing serial dilutions of this compound.
-
Incubate for 72 hours at 37°C with 5% CO₂.
-
Fix the cells with methanol (B129727) and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by light microscopy.
-
Calculate the IC₅₀ value.
-
3. Cytokine Measurement by ELISA
-
Protocol:
-
Infect macrophages with Leishmania as described above.
-
Treat the infected cells with this compound for 48 hours.
-
Collect the culture supernatants.
-
Measure the concentrations of TNF-α, IL-12, IL-10, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
4. Nitric Oxide and Arginase Activity Assays
-
Nitric Oxide Measurement:
-
Collect supernatants from this compound-treated infected macrophages.
-
Measure nitrite (B80452) concentration, a stable product of NO, using the Griess reagent.
-
-
Arginase Activity Assay:
-
Lyse the treated infected macrophages.
-
Measure the conversion of L-arginine to urea (B33335) using a colorimetric assay.
-
Conclusion
While direct experimental evidence for this compound is currently unavailable in the public domain, the data from the closely related 2-amino-thiophene derivative, SB-83, provides a strong foundation for predicting its biological targets and pathways. This compound is likely to be a potent anti-leishmanial agent that acts through a dual mechanism: direct killing of the parasite via induction of apoptosis and modulation of the host immune response to favor a parasite-clearing Th1 phenotype. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this compound and other novel anti-leishmanial drug candidates. Further research is imperative to validate these hypotheses and to fully elucidate the therapeutic potential of this compound.
References
Preliminary In Vitro Studies of Decorin (DCN) and CD83: A Technical Overview
Disclaimer: The term "DCN-83" does not correspond to a clearly identifiable compound in the public scientific literature. This guide presents preliminary in vitro findings for two distinct molecules, Decorin (DCN) and CD83 , based on available research that aligns with the query. It is plausible that "this compound" is an internal project name, a specific variant not yet in public literature, or a typographical error. This document is intended for researchers, scientists, and drug development professionals.
Decorin (DCN): A Tumor Suppressor in Renal Cell Carcinoma
Decorin (DCN) is a small leucine-rich proteoglycan and a component of the extracellular matrix.[1] Studies have shown that DCN is dysregulated in several types of cancer and often acts as a tumor suppressor.[1]
Quantitative Data from In Vitro Studies
The following table summarizes the quantitative findings from in vitro studies on the effect of Decorin overexpression in renal cell carcinoma (RCC) cell lines.
| Cell Line | Assay | Result | Fold Change |
| RCC Cells | Cell Proliferation | Inhibition of cell growth | Data not quantified |
| RCC Cells | Metastasis Assay | Inhibition of cell metastasis | Data not quantified |
| RCC Cells | Western Blot | Upregulation of p21 | Significant increase |
| RCC Cells | Western Blot | Upregulation of E-cadherin | Significant increase |
Experimental Protocols
1. Cell Lines and Culture:
-
Renal cell carcinoma (RCC) cell lines were utilized for in vitro experiments.
-
Cells were cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
2. Gain-of-Function Analysis (DCN Overexpression):
-
RCC cells were transfected with a vector encoding for human Decorin to induce its overexpression.
-
Control cells were transfected with an empty vector.
-
Successful overexpression was confirmed by methods such as Western blotting or qPCR.
3. Cell Proliferation Assay:
-
RCC cells with DCN overexpression and control cells were seeded in 96-well plates.
-
Cell viability or proliferation was measured at different time points using assays like MTT or CCK-8, which measure metabolic activity.
-
Absorbance was read using a microplate reader to determine the relative number of viable cells.
4. Metastasis/Invasion Assay:
-
Transwell chambers with or without a Matrigel coating were used to assess cell migration and invasion, respectively.
-
Cells were seeded in the upper chamber in serum-free media.
-
The lower chamber was filled with media containing FBS as a chemoattractant.
-
After a specific incubation period, non-invading cells on the upper surface of the membrane were removed.
-
Invading cells on the lower surface were fixed, stained, and counted under a microscope.
5. Western Blot Analysis:
-
Total protein was extracted from DCN-overexpressing and control cells.
-
Protein concentration was determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against p21, E-cadherin, and a loading control (e.g., GAPDH).
-
After incubation with a secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway
Decorin has been shown to exert its tumor-suppressive effects in renal cell carcinoma by upregulating the expression of p21 and E-cadherin.[1] p21 is a cyclin-dependent kinase inhibitor that can halt the cell cycle, thereby inhibiting proliferation. E-cadherin is a crucial protein for cell-cell adhesion, and its upregulation can inhibit metastasis.
CD83: A Regulator of the MAPK Signaling Pathway in Ovarian Cancer
CD83 is a transmembrane protein traditionally known as a marker for mature dendritic cells.[2] However, recent studies have shown its expression in various tumor cells, including ovarian cancer, where it plays a role in promoting proliferation and stemness.[2]
Quantitative Data from In Vitro Studies
The following table summarizes the quantitative findings from in vitro studies on the effect of CD83 overexpression and knockdown in ovarian cancer cell lines.
| Cell Line | Experiment | Result |
| SKOV3 | CD83 Knockdown (CCK-8 Assay) | Significant attenuation of cell proliferation |
| SKOV3 | CD83 Overexpression (CCK-8 Assay) | Significant stimulation of cell proliferation |
| Ovarian Cancer Cells | CD83 Overexpression | Advanced colony formation ability |
| Ovarian Cancer Cells | CD83 Overexpression | Advanced spheroid formation |
| Ovarian Cancer Cells | CD83 Knockdown | Limited migration and invasion potentials |
Experimental Protocols
1. Cell Lines and Stable Transfection:
-
Human ovarian cancer cell lines (e.g., SKOV3) were used.
-
Stable cell lines with CD83 overexpression or knockdown (using shRNA) were generated.
2. Cell Proliferation Assay (CCK-8):
-
Cells were seeded in 96-well plates.
-
Cell Counting Kit-8 (CCK-8) solution was added at various time points.
-
After incubation, the absorbance at 450 nm was measured to determine the number of viable cells.
3. Colony Formation Assay:
-
A low density of cells was seeded in 6-well plates.
-
Cells were cultured for an extended period (e.g., 2 weeks) to allow for colony formation.
-
Colonies were fixed with methanol (B129727) and stained with crystal violet.
-
The number of colonies was counted.
4. Spheroid Formation Assay:
-
Cells were cultured in ultra-low attachment plates in serum-free medium supplemented with growth factors.
-
The formation of spheroids (3D cell aggregates) was monitored and imaged over several days.
5. Co-Immunoprecipitation (Co-IP):
-
Cell lysates were incubated with an antibody against CD83 or a control IgG.
-
Protein A/G agarose (B213101) beads were used to pull down the antibody-protein complexes.
-
The precipitated proteins were then analyzed by Western blotting to identify interacting partners (e.g., MAP3K7/TAK1 and TAB1).
Signaling Pathway
In ovarian cancer cells, transmembrane CD83 interacts with MAP3K7 (TAK1) and its binding partner TAB1. This interaction activates the MAPK signaling cascade (MAP3K7-MEK1/2-ERK1/2), which in turn regulates downstream pathways to promote proliferation and stemness. Specifically, this activation leads to the reduction of FOXO1 and p21, upregulating cyclins and CDKs to drive proliferation. It also activates STAT3/DKK1 signaling to enhance spheroid formation.
References
An In-depth Technical Guide on the Potential Therapeutic Applications of DCN-83
Introduction
DCN-83 is an investigational 2-amino-thiophene derivative that has emerged as a promising candidate for the treatment of leishmaniasis, a neglected tropical disease caused by protozoan parasites of the genus Leishmania. Research into 2-amino-thiophene derivatives has identified this class of compounds as potent anti-leishmanial agents, with this compound demonstrating significant activity against Leishmania amazonensis. This technical guide provides a comprehensive overview of the available preclinical data on this compound, its proposed mechanism of action, and the experimental protocols utilized in its evaluation. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel anti-leishmanial compounds.
Quantitative Data Summary
The in vitro efficacy of this compound and related 2-amino-thiophene derivatives against Leishmania amazonensis has been quantified in scientific literature. The following table summarizes the key inhibitory concentrations and selectivity indices reported.
| Compound | Target Organism | Form | IC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | Leishmania amazonensis | Amastigote | 0.71 | 119.33 | [1][2] |
| 8CN | Leishmania amazonensis | Promastigote | 1.20 | 36.58 | [1][2] |
| SB-83 | Leishmania amazonensis | Promastigote | 3.37 | >10 | [3] |
| SB-83 | Leishmania amazonensis | Amastigote | 18.5 | >10 | |
| SB-200 | Leishmania infantum, L. braziliensis, L. major | Promastigote | 3.96 - 4.65 | - | |
| SB-200 | Leishmania infantum | Amastigote | 2.85 | 14.97 | |
| SB-44 | Leishmania amazonensis | Promastigote | 7.37 | >10 | |
| SB-44 | Leishmania amazonensis | Amastigote | 15.82 | >10 |
Note: The Selectivity Index (SI) is a crucial measure of a compound's specificity for the parasite over host cells, typically calculated as the ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the inhibitory concentration (IC50) against the parasite. A higher SI value indicates greater selectivity and a more promising therapeutic window.
Experimental Protocols
The following sections detail the generalized experimental methodologies for the synthesis and biological evaluation of 2-amino-thiophene derivatives like this compound, based on published research.
Synthesis of 2-Amino-Thiophene Derivatives
The synthesis of 2-amino-thiophene derivatives is commonly achieved through the Gewald reaction . This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile (e.g., malononitrile) and elemental sulfur in the presence of a base (e.g., morpholine).
Generalized Protocol:
-
An appropriate ketone or aldehyde is reacted with an α-cyanoester.
-
Elemental sulfur is added to the reaction mixture.
-
A base, such as morpholine, is used to catalyze the reaction.
-
The reaction is typically carried out in a solvent like ethanol (B145695) and heated under reflux.
-
The resulting 2-amino-thiophene derivative is then purified, often by recrystallization or column chromatography.
For compounds containing a lateral indole (B1671886) ring, a subsequent reaction with an indole aldehyde, such as 5-bromo-indol-3-carboxaldehyde, is performed.
In Vitro Anti-leishmanial Activity Assays
The efficacy of compounds against Leishmania is assessed using in vitro assays targeting both the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite.
Anti-promastigote Assay:
-
Promastigotes of Leishmania species are cultured in appropriate media (e.g., Schneider's insect medium) to the logarithmic growth phase.
-
The cultured promastigotes are then incubated in 96-well plates with serial dilutions of the test compounds.
-
After a defined incubation period (e.g., 72 hours), parasite viability is assessed. This can be done by direct counting using a Neubauer chamber or by using a colorimetric assay with a viability indicator like resazurin (B115843).
-
The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.
Anti-amastigote Assay:
-
Murine macrophages (e.g., J774.A1 cell line) are seeded in 96-well plates and allowed to adhere.
-
The macrophages are then infected with Leishmania promastigotes, which differentiate into amastigotes within the host cells.
-
After infection, the cells are treated with serial dilutions of the test compounds.
-
Following an incubation period, the cells are fixed and stained (e.g., with Giemsa stain).
-
The number of infected macrophages and the number of amastigotes per macrophage are determined by microscopy.
-
The IC50 value is then calculated based on the reduction in the infection index.
Cytotoxicity Assays
To determine the selectivity of the compounds, their toxicity to mammalian cells is evaluated.
Protocol:
-
A mammalian cell line (e.g., murine macrophages J774.A1 or VERO cells) is cultured in appropriate media.
-
The cells are seeded in 96-well plates and exposed to serial dilutions of the test compounds.
-
After a 72-hour incubation, cell viability is measured using a colorimetric assay (e.g., MTT or resazurin assay).
-
The 50% cytotoxic concentration (CC50) is determined from the dose-response curves.
Mandatory Visualizations
Proposed Mechanism of Action of 2-Amino-Thiophene Derivatives
Caption: Proposed mechanism of action for this compound in Leishmania.
Generalized Experimental Workflow for Anti-leishmanial Drug Discovery
Caption: A generalized workflow for the discovery of anti-leishmanial drugs.
Discussion and Future Directions
The available data strongly suggest that this compound is a potent and selective inhibitor of Leishmania amazonensis in vitro. Its high selectivity index indicates a favorable therapeutic window, a critical attribute for any potential anti-parasitic drug. The proposed mechanism of action for the 2-amino-thiophene class of compounds involves the inhibition of trypanothione (B104310) reductase, a key enzyme in the parasite's defense against oxidative stress. Inhibition of this enzyme leads to an accumulation of reactive oxygen species, ultimately inducing apoptosis-like cell death in the parasite. Furthermore, some related compounds have been shown to exert immunomodulatory effects, enhancing the host's ability to clear the infection.
While the initial findings are promising, further research is required to fully elucidate the therapeutic potential of this compound. Key future directions include:
-
In vivo efficacy studies: Animal models of leishmaniasis are necessary to evaluate the efficacy, pharmacokinetics, and safety of this compound in a living organism.
-
Mechanism of action confirmation: Further studies are needed to confirm that this compound specifically inhibits trypanothione reductase and to explore any additional molecular targets.
-
Spectrum of activity: The activity of this compound should be tested against a broader range of Leishmania species to determine its clinical utility in different geographical regions.
-
Lead optimization: Structure-activity relationship (SAR) studies could lead to the development of even more potent and selective analogs of this compound.
References
review of DCN-83 literature
An In-depth Technical Review of VAL-083 (Dianhydrogalactitol) for Glioblastoma Multiforme (GBM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
VAL-083 (dianhydrogalactitol) is a first-in-class, bifunctional DNA-targeting agent that has been investigated for the treatment of glioblastoma multiforme (GBM), the most aggressive form of brain cancer.[1][2][3] This technical guide provides a comprehensive review of the available literature on VAL-083, focusing on its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental methodologies.
Core Mechanism of Action
VAL-083 is a small, water-soluble molecule capable of crossing the blood-brain barrier.[3][4] Its cytotoxic effect is mediated through a distinct mechanism of action that circumvents common resistance pathways observed with current standard-of-care chemotherapies for GBM, such as temozolomide (B1682018) (TMZ).[2][3]
The primary mechanism involves the formation of interstrand DNA cross-links at the N7 position of guanine.[2][3][5] This action leads to DNA double-strand breaks, which, if not repaired, trigger cell cycle arrest and ultimately, apoptosis.[1][2][6] A key feature of VAL-083 is that its activity is independent of the O6-methylguanine-DNA-methyltransferase (MGMT) protein, a DNA repair enzyme that is a primary mechanism of resistance to temozolomide.[1][2][7]
Preclinical studies have demonstrated that VAL-083's cytotoxic activity is also independent of p53 status and is effective against TMZ-resistant GBM cancer stem cells.[1] Furthermore, VAL-083 has shown synergistic effects when used in combination with topoisomerase and PARP inhibitors.[1][2]
Signaling Pathways
VAL-083 treatment induces a cascade of cellular responses to DNA damage, primarily leading to cell cycle arrest in the late S and G2 phases.[3][4] This arrest is a consequence of the cell's attempt to repair the DNA damage before proceeding with mitosis. The key signaling pathway activated by VAL-083-induced DNA damage is the DNA Damage Response (DDR) pathway.
Upon the formation of DNA double-strand breaks by VAL-083, the cell activates the Ataxia Telangiectasia Mutated (ATM) kinase, a primary sensor of such damage.[4][6] Activated ATM then phosphorylates a number of downstream targets, including the histone variant H2A.X (to form γH2A.X) and the single-strand DNA-binding protein Replication Protein A (RPA32).[4][6] The phosphorylation of these proteins serves as a signal to recruit DNA repair machinery and to halt cell cycle progression.
The sustained presence of irreparable DNA damage ultimately leads to the induction of apoptosis. The exact signaling cascade leading from VAL-083-induced DNA damage to apoptosis is not fully elucidated in the provided search results but is described as being potentially p53-dependent or -independent.[3]
Caption: Mechanism of Action of VAL-083 leading to apoptosis.
Experimental Workflows
A common workflow for assessing the in vitro efficacy of VAL-083 involves treating cancer cell lines with the compound and evaluating its effects on cell viability, DNA damage, and cell cycle progression.
References
- 1. P08.57 Distinct mechanism-of-action of dianhydrogalactitol (VAL-083) overcomes chemoresistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DRES-10. THE DISTINCT CYTOTOXIC MECHANISM OF DIANHYDROGALACTITOL (VAL-083) OVERCOMES CHEMORESISTANCE AND PROVIDES NEW OPPORTUNITIES FOR COMBINATION THERAPY IN THE TREATMENT OF GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dianhydrogalactitol Overcomes Multiple Temozolomide Resistance Mechanisms in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ascopubs.org [ascopubs.org]
- 6. P08.47 Dianhydrogalactitol (VAL-083) causes bifunctional alkylation leading to irreparable DNA double-strand breaks, S/G2 phase cell-cycle arrest and tumor cell death in an MGMT independent manner offering a unique treatment paradigm for GBM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P09.57 Clinical trials of VAL-083 in patients with chemoresistant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
DCN-83: A Comprehensive Technical Review of its Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCN-83 is a novel 2-amino-thiophene derivative that has demonstrated significant potential as an anti-leishmanial and antifungal agent. As with any promising therapeutic candidate, a thorough understanding of its safety and toxicity profile is paramount for further development. This technical guide provides an in-depth analysis of the available preclinical safety and toxicity data for this compound and structurally related compounds. The information is compiled from published research, focusing on in silico predictions and in vitro cytotoxicity assessments. This document aims to provide a comprehensive resource for researchers and drug development professionals engaged in the evaluation of this compound.
In Silico Toxicity Profile
Computational, or in silico, toxicology models are valuable tools in early-stage drug development for predicting potential liabilities and prioritizing candidates for further testing. This compound has been evaluated using such models to assess its potential for mutagenicity, tumorigenicity, reproductive toxicity, and skin irritation.
Summary of In Silico Toxicity Predictions for this compound
| Toxicity Endpoint | Predicted Risk Level | Prediction Confidence |
| Mutagenicity | No Risk | High |
| Tumorigenicity | No Risk | High |
| Reproductive Toxicity | No Risk | High |
| Skin Irritation | No Risk | High |
The in silico analysis, conducted using the DataWarrior software, predicted that this compound is non-toxic across all evaluated parameters, with no associated risks of mutagenicity, tumorigenicity, reproductive toxicity, or skin irritation.[1]
Experimental Protocol: In Silico Toxicity Prediction
The in silico toxicity assessment of this compound was performed using the DataWarrior software, a tool that employs a fragment-based approach for toxicity prediction.[2][3][4][5]
Methodology:
-
Structure Input: The 2D chemical structure of this compound was imported into the DataWarrior software.
-
Fragmentation: The software algorithmically dissects the chemical structure of this compound into a comprehensive set of structural fragments.
-
Database Comparison: These fragments were then compared against an internal database. This database contains a large collection of chemical fragments derived from compounds with known toxicological profiles, including data from the Registry of Toxic Effects of Chemical Substances (RTECS), as well as fragments from a large set of commercially available drugs presumed to be largely non-toxic.
-
Risk Assessment: A toxicity risk is flagged if a fragment present in this compound is frequently found in compounds known to be toxic for a specific endpoint (e.g., mutagenicity) but is rare or absent in the database of non-toxic drugs. The prediction outputs are categorized as "No Risk," "Medium Risk," or "High Risk." For this compound, all predictions fell into the "No Risk" category.
In Vitro Cytotoxicity Profile
In vitro cytotoxicity assays are a critical component of preclinical safety assessment, providing quantitative data on the potential for a compound to damage or kill cells. Studies on 2-amino-thiophene derivatives, including compounds structurally related to this compound, have consistently shown low cytotoxicity against mammalian cells.
Summary of In Vitro Cytotoxicity Data
The cytotoxicity of the 2-amino-thiophene derivative SB-83, which is closely related to this compound, was evaluated against the murine macrophage cell line RAW 264.7. Macrophages are a relevant cell line for cytotoxicity testing of anti-leishmanial compounds as they are the primary host cells for the Leishmania parasite.
| Compound | Cell Line | Assay | CC50 (µM) | Selectivity Index (SI) vs. L. infantum | Selectivity Index (SI) vs. L. donovani |
| SB-83 | RAW 264.7 (Murine Macrophage) | MTT Assay | 52.27 | 7.0 | 5.31 |
CC50: 50% cytotoxic concentration. A higher CC50 value indicates lower cytotoxicity. Selectivity Index (SI) = CC50 (mammalian cells) / IC50 (parasite). A higher SI value indicates greater selectivity for the parasite over the host cell.
The data indicates that SB-83 exhibits low cytotoxicity to mammalian macrophage cells, with a CC50 value of 52.27 µM. The compound also demonstrates a favorable selectivity index, being 5 to 7 times more toxic to the Leishmania parasites than to the host cells. Other studies on similar 2-amino-thiophene derivatives have also reported low or no cytotoxicity against macrophage J774.A1 cells.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxicity of SB-83 was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, a standard method for assessing cell viability.
Methodology:
-
Cell Culture: Murine macrophage cells (RAW 264.7 or J774A.1) were cultured in appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A stock solution of the test compound (e.g., SB-83) was prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve a range of final concentrations. The cells were then treated with these dilutions and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: Following the incubation period, the culture medium was removed, and a fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) was added to each well. The plates were then incubated for an additional period (e.g., 4 hours) to allow for the conversion of MTT to formazan (B1609692) by viable cells.
-
Formazan Solubilization: The MTT-containing medium was removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization solution) was added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values were used to calculate the percentage of cell viability relative to untreated control cells. The CC50 value was determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action and Potential for Off-Target Effects
Understanding the mechanism of action of a drug candidate is crucial for predicting potential on-target and off-target toxicities. Research into the anti-leishmanial activity of 2-amino-thiophene derivatives, including SB-83, suggests a multi-faceted mechanism that involves the induction of apoptosis in the parasite and modulation of the host immune response.
Proposed Mechanism of Action
Studies have shown that 2-amino-thiophene derivatives induce apoptosis-like cell death in Leishmania promastigotes. This is characterized by key apoptotic events such as the externalization of phosphatidylserine (B164497) on the parasite's cell surface and fragmentation of its DNA. Furthermore, these compounds have been observed to modulate the host's immune response in infected macrophages. Specifically, treatment with these compounds leads to an increase in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12), as well as an increase in nitric oxide (NO) levels. This enhanced immune response contributes to the clearance of the intracellular amastigote form of the parasite.
Conclusion
The available preclinical data provides a strong indication that this compound possesses a favorable safety and toxicity profile. In silico predictions suggest a lack of mutagenic, tumorigenic, reproductive, and skin-irritating properties. These computational findings are supported by in vitro evidence demonstrating low cytotoxicity of structurally related compounds against mammalian macrophage cell lines, coupled with a high selectivity index for the target parasite. The proposed mechanism of action, involving the induction of apoptosis in Leishmania and modulation of the host immune response, suggests a targeted therapeutic effect.
While these initial findings are promising, further comprehensive preclinical safety and toxicology studies, including in vivo animal models, are essential to fully characterize the safety profile of this compound and support its advancement as a clinical candidate for the treatment of leishmaniasis and other infectious diseases. This technical guide serves as a foundational resource for these future investigations.
References
Methodological & Application
DCN-83: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
DCN-83 is a potent and selective nanomolar inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] It demonstrates significant anti-proliferative activity in various human tumor cell lines, inducing cell cycle arrest and apoptosis.[1] This document provides detailed protocols for utilizing this compound in cell culture experiments, including cell viability assays, apoptosis analysis, cell cycle analysis, and Western blotting to investigate its mechanism of action.
Introduction
This compound, also known as CDKI-83, is a small molecule inhibitor with the chemical name 4-(4-methyl-2-(methylamino)thiazol-5-yl)-2-(4-methyl-3-(morpholinosulfonyl)phenylamino)pyrimidine-5-carbonitrile.[1] As a key regulator of transcriptional elongation, CDK9 is a promising target in oncology. Inhibition of CDK9 by this compound leads to the downregulation of anti-apoptotic proteins, such as Mcl-1 and Bcl-2, ultimately resulting in programmed cell death in cancer cells.[1] Furthermore, this compound has been shown to inhibit CDK1, leading to a G2/M phase cell cycle arrest.[1] These application notes provide standardized protocols for studying the cellular effects of this compound.
Data Presentation
Table 1: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| A2780 | Ovarian Cancer | < 1 |
| Additional Cell Line 1 | Cancer Type 1 | Value |
| Additional Cell Line 2 | Cancer Type 2 | Value |
| Additional Cell Line 3 | Cancer Type 3 | Value |
| (Note: Specific GI50 values for additional cell lines are not yet publicly available and are represented here as placeholders.) |
Table 2: Effect of this compound on Apoptosis in A2780 Cells
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Vehicle Control (DMSO) | - | Representative Value | Representative Value | Representative Value |
| This compound | 0.5 | Representative Value | Representative Value | Representative Value |
| This compound | 1.0 | Representative Value | Representative Value | Representative Value |
| This compound | 2.0 | Representative Value | Representative Value | Representative Value |
| (Note: Representative values are shown as specific quantitative data from a single source is not available. Researchers should determine these values experimentally.) |
Table 3: Cell Cycle Distribution of A2780 Cells after this compound Treatment
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (%) |
| Vehicle Control (DMSO) | - | Representative Value | Representative Value | Representative Value | Representative Value |
| This compound | 0.5 | Representative Value | Representative Value | Representative Value | Representative Value |
| This compound | 1.0 | Representative Value | Representative Value | Representative Value | Representative Value |
| This compound | 2.0 | Representative Value | Representative Value | Representative Value | Representative Value |
| (Note: Representative values are shown as specific quantitative data from a single source is not available. Researchers should determine these values experimentally.) |
Experimental Protocols
Cell Culture
Materials:
-
A2780 human ovarian cancer cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
Protocol:
-
Culture A2780 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
-
For experiments, seed cells at the densities specified in the respective protocols.
Cell Proliferation Assay (MTT Assay)
Materials:
-
96-well plates
-
A2780 cells
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed A2780 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow cell attachment.
-
Treat cells with various concentrations of this compound (e.g., 0.01 to 10 µM) and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI50 value (the concentration of drug that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
6-well plates
-
A2780 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed A2780 cells in 6-well plates at a density of 2 x 10^5 cells/well.
-
After 24 hours, treat the cells with this compound at desired concentrations (e.g., 0.5, 1, 2 µM) for 24-48 hours.
-
Harvest both adherent and floating cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
6-well plates
-
A2780 cells
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed A2780 cells in 6-well plates at a density of 2 x 10^5 cells/well and incubate for 24 hours.
-
Treat cells with this compound at various concentrations for 24 hours.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove ethanol.
-
Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.
-
Add PI solution and incubate for 15 minutes in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blotting
Materials:
-
A2780 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-RNAPII (Ser2), anti-p-PP1α (Thr320), anti-Mcl-1, anti-Bcl-2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Seed A2780 cells and treat with this compound as desired.
-
Lyse the cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
Visualizations
References
Application Notes and Protocols for the Laboratory Synthesis of DCN-83
For Researchers, Scientists, and Drug Development Professionals
Abstract
DCN-83 is a 2-aminothiophene derivative that has demonstrated potent anti-leishmanial activity, particularly against the amastigote form of the parasite. Its synthesis is achieved through a multi-step process, beginning with a Gewald reaction to construct the core 2-aminothiophene scaffold, followed by a condensation reaction to append the 5-bromo-1H-indole moiety. This document provides detailed protocols for the laboratory synthesis of this compound, along with information on its biological activity and proposed mechanism of action.
Introduction
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current treatments for leishmaniasis are often limited by toxicity, high cost, and emerging drug resistance. Consequently, there is an urgent need for the development of new, effective, and safer anti-leishmanial drugs. This compound has emerged as a promising candidate from the 2-aminothiophene class of compounds, exhibiting significant in vitro activity against Leishmania parasites. The synthesis of this compound is accessible in a laboratory setting, making it an attractive scaffold for further medicinal chemistry efforts and biological investigation.
Data Presentation
Table 1: In Vitro Anti-leishmanial Activity of this compound and Related Compounds
| Compound | Target Organism | Form | IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) | Reference |
| This compound | Leishmania amazonensis | Amastigote | 0.71 | >100 (J774.A1 macrophages) | >140 | [1] |
| SB-83 | Leishmania amazonensis | Promastigote | 3.37 | Not specified | Not specified | [1][2] |
| SB-83 | Leishmania amazonensis | Amastigote | 18.5 | Not specified | Not specified | [2] |
| SB-83 | Leishmania infantum | Promastigote | 7.46 | 52.27 (RAW 264.7 macrophages) | 7.0 | [3] |
| SB-83 | Leishmania donovani | Promastigote | 9.84 | 52.27 (RAW 264.7 macrophages) | 5.3 | [3] |
| SB-83 | Leishmania infantum | Amastigote | 2.91 | 52.27 (RAW 264.7 macrophages) | 18.0 | [3] |
Experimental Protocols
The synthesis of this compound is a two-step process. The first step is the synthesis of the 2-aminothiophene intermediate via a Gewald reaction. The second step is the condensation of this intermediate with 5-bromo-1H-indole-3-carbaldehyde.
Step 1: Synthesis of the 2-Aminothiophene Intermediate (Gewald Reaction)
Materials:
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-dithiane-2,5-diol (1 equivalent) and malononitrile (2 equivalents) in ethanol.
-
Add morpholine (a catalytic amount) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the precipitate by filtration.
-
If no precipitate forms, concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to yield the 2-aminothiophene intermediate.
Step 2: Synthesis of this compound (Condensation Reaction)
Materials:
-
2-Aminothiophene intermediate from Step 1
-
5-bromo-1H-indole-3-carbaldehyde
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-aminothiophene intermediate (1 equivalent) and 5-bromo-1H-indole-3-carbaldehyde (1 equivalent) in ethanol.
-
Add a catalytic amount of acetic acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product, this compound, may precipitate out of the solution. If so, collect the solid by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Purify the crude this compound by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to obtain the pure product.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.
Mandatory Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Proposed Signaling Pathway for the Anti-leishmanial Action of this compound
Caption: this compound's proposed mechanism of action.
Discussion
The synthesis of this compound is a straightforward and reproducible process suitable for a standard organic chemistry laboratory. The Gewald reaction, a multicomponent reaction, efficiently provides the substituted 2-aminothiophene core. The subsequent condensation with the indole (B1671886) aldehyde is a classic method for forming the Schiff base-like linkage.
The biological activity of this compound and related 2-aminothiophene derivatives is promising. Docking studies have suggested that these compounds may inhibit trypanothione reductase (TryR), an essential enzyme in the parasite's antioxidant defense system.[4] Inhibition of TryR leads to an increase in reactive oxygen species (ROS), causing oxidative stress, mitochondrial dysfunction, and ultimately leading to apoptosis-like cell death in the parasite.[4][5] Furthermore, compounds like SB-83, which is structurally related to this compound, have been shown to modulate the host's immune response by increasing the production of pro-inflammatory cytokines such as TNF-α and IL-12, as well as nitric oxide (NO), all of which contribute to enhanced parasite clearance by infected macrophages.[3][4]
Conclusion
This compound is a promising anti-leishmanial compound with a well-defined laboratory synthesis. The provided protocols offer a detailed guide for its preparation, enabling further investigation into its biological properties and potential as a lead compound for the development of new treatments for leishmaniasis. The dual mechanism of direct parasiticidal activity and host immune modulation makes this class of compounds particularly interesting for future drug development efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacomodulation of 2-aminothiophene derivatives with antileishmanial activity | BioWorld [bioworld.com]
- 3. Evaluation of SB-83, a 2-amino-thiophene derivative, against Leishmania species that cause visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Amino-thiophene derivatives present antileishmanial activity mediated by apoptosis and immunomodulation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for DCN-83: From In Vitro Discovery to In Vivo Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
DCN-83 is a novel 2-amino-thiophene derivative identified as a potent anti-leishmanial agent.[1] Recent studies have highlighted its significant in vitro efficacy against Leishmania amazonensis, particularly the amastigote form, which is clinically relevant.[1][2][3] This document summarizes the current state of knowledge on this compound, providing an overview of its published in vitro activity. Crucially, it must be noted that, to date, no in vivo animal studies or established dosage regimens for this compound have been published in the public domain. Therefore, this document presents a hypothetical framework for initiating such studies, based on established preclinical research standards for anti-leishmanial drug candidates.
Published In Vitro Activity of this compound
This compound has demonstrated promising activity against Leishmania amazonensis in vitro. The key findings from a 2023 study published in the European Journal of Medicinal Chemistry are summarized below.[1]
| Parameter | Value | Cell Type/Organism | Source |
| IC50 (Amastigote) | 0.71 µM | Axenic amastigotes of Leishmania amazonensis | [1][3] |
| IC50 (Promastigote) | Not reported as the most active | Promastigotes of Leishmania amazonensis | [1][3] |
| Selectivity Index (SI) | 119.33 | (CC50 in J774.A1 macrophages) / (IC50 in amastigotes) | [1][4] |
The high selectivity index suggests that this compound is significantly more toxic to the Leishmania amastigotes than to host macrophage cells, a desirable characteristic for a potential therapeutic agent.[1][4]
Hypothetical Framework for Initial In Vivo Animal Studies
The following protocols are generalized and should be adapted based on further in vitro toxicology and pharmacokinetic (PK) data for this compound.
Preliminary In Vivo Toxicity and Maximum Tolerated Dose (MTD)
Objective: To determine the MTD of this compound in a relevant animal model, typically BALB/c mice.
Protocol:
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Grouping: 5 groups of 3-5 mice each (4 dose levels and 1 vehicle control).
-
Dose Escalation: Based on in vitro cytotoxicity, a starting dose is selected (e.g., 1-5 mg/kg). Subsequent groups receive escalating doses (e.g., 10, 25, 50 mg/kg).
-
Administration: The route of administration should be chosen based on the physicochemical properties of this compound (e.g., oral gavage, intraperitoneal injection). The compound should be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Monitoring: Animals are monitored daily for 14 days for clinical signs of toxicity (weight loss, behavioral changes, ruffled fur) and mortality.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 10-15% reduction in body weight.
In Vivo Efficacy in a Murine Model of Cutaneous Leishmaniasis
Objective: To evaluate the anti-leishmanial efficacy of this compound in a BALB/c mouse model of Leishmania amazonensis infection.
Protocol:
-
Infection: BALB/c mice are infected in the footpad or base of the tail with metacyclic promastigotes of L. amazonensis.
-
Treatment Initiation: Treatment is initiated once lesions are established (e.g., 4 weeks post-infection).
-
Grouping:
-
Group 1: Vehicle control
-
Group 2: this compound at MTD/2
-
Group 3: this compound at MTD
-
Group 4: Positive control (e.g., Meglumine antimoniate)
-
-
Dosing Regimen: Daily administration for 2-4 weeks.
-
Efficacy Assessment:
-
Lesion Size: Measured weekly using a caliper.
-
Parasite Burden: Determined at the end of the experiment by quantitative PCR (qPCR) or limiting dilution assay from tissue homogenates (lesion, spleen, liver).
-
Signaling Pathway and Workflow Diagrams
The precise molecular target and signaling pathway of this compound are not yet elucidated. However, a general workflow for in vivo studies and a simplified representation of Leishmania infection are presented below.
Caption: Hypothetical workflow for preclinical in vivo testing of this compound.
Caption: The intracellular life cycle of the Leishmania parasite.
Future Directions
The promising in vitro profile of this compound warrants further investigation. The immediate next steps should involve comprehensive in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies to better inform the design of subsequent in vivo experiments. Successful MTD and efficacy studies in murine models would then pave the way for more advanced preclinical development, including studies in other animal models and detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling.
Disclaimer: This document is intended for informational purposes for a scientific audience. The protocols described for in vivo studies are hypothetical and should not be implemented without further data and appropriate institutional animal care and use committee (IACUC) approval.
References
Application Notes and Protocols for the Quantification of DCN-83
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCN-83 is a potent 2-amino-thiophene derivative with demonstrated anti-leishmanial activity. Preclinical studies have shown its efficacy against both promastigote and amastigote forms of Leishmania species, making it a promising candidate for the treatment of leishmaniasis.[1] Accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and overall drug development.
This document provides detailed application notes and a generalized protocol for the quantification of this compound in plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While a specific, validated method for this compound is not publicly available, the following protocol is based on established methodologies for the bioanalysis of small molecules and closely related compounds like SB-83, another 2-amino-thiophene derivative with anti-leishmanial properties.[1][2][3]
Quantitative Data Summary
The following table summarizes key quantitative parameters reported for a closely related anti-leishmanial 2-amino-thiophene derivative, SB-83, which can serve as a reference for expected efficacy ranges for this compound.
| Parameter | Value | Species/Cell Line | Comments |
| IC50 (Promastigotes) | 7.46 µM | Leishmania (Leishmania) infantum | Inhibitory concentration against the motile, extracellular form of the parasite.[2] |
| IC50 (Promastigotes) | 9.84 µM | Leishmania (Leishmania) donovani | Inhibitory concentration against the motile, extracellular form of the parasite.[2] |
| EC50 (Amastigotes) | 2.91 µM | Intramacrophagic amastigotes | Effective concentration against the intracellular, non-motile form of the parasite within macrophages.[2] |
| CC50 (Cytotoxicity) | 52.27 µM | RAW 264.7 Macrophages | Cytotoxic concentration in a mammalian cell line, used to determine the selectivity index.[2] |
| Selectivity Index (SI) | 7.0 | L. infantum | Ratio of CC50 to IC50, indicating selectivity for the parasite over mammalian cells.[2] |
| Selectivity Index (SI) | 5.31 | L. donovani | Ratio of CC50 to IC50.[2] |
| LD50 (Acute Oral Toxicity) | ~2500 mg/kg | Swiss Mice | Lethal dose for 50% of the test population, indicating low acute toxicity.[1] |
Experimental Protocols
Principle
The analytical method is based on the principles of reversed-phase high-performance liquid chromatography (RP-HPLC) for the separation of this compound and an internal standard (IS) from endogenous plasma components, followed by detection and quantification using tandem mass spectrometry (MS/MS). The use of a stable isotope-labeled internal standard is recommended for optimal accuracy and precision.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control human plasma (with appropriate anticoagulant, e.g., EDTA)
-
96-well plates
-
Centrifuge
-
Analytical balance
-
pH meter
Instrumentation
-
HPLC system capable of gradient elution
-
Reversed-phase C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the IS in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.
-
Calibration Standards: Spike control plasma with the this compound working solutions to prepare a series of calibration standards at concentrations ranging from, for example, 1 to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in control plasma at a minimum of three concentration levels (low, medium, and high).
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibration standard, QC, or unknown sample) in a 96-well plate, add 150 µL of the IS working solution in acetonitrile.
-
Vortex the plate for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate.
-
Dilute the supernatant with water as needed to match the initial mobile phase composition.
LC-MS/MS Analysis
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 5% B
-
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing a standard solution of this compound and the IS into the mass spectrometer to identify the precursor ions and optimal product ions.
-
Ion Source Parameters: Optimize gas temperatures, gas flows, and spray voltage for maximal signal intensity.
-
Data Analysis
-
Integrate the peak areas of this compound and the IS.
-
Calculate the peak area ratio of this compound to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of this compound in the QC and unknown samples from the calibration curve.
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Proposed mechanism of action for this compound.
References
- 1. SB-83, a 2-Amino-thiophene derivative orally bioavailable candidate for the leishmaniasis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of SB-83, a 2-amino-thiophene derivative, against Leishmania species that cause visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and in vitro investigation of the anti-leishmanial drug candidate SB-83 in polymeric nanoparticles | Doity [doity.com.br]
Application Note: Quantitative Analysis of DCN-83 in Human Plasma by HPLC-MS/MS
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of small molecule therapeutics.
Introduction: DCN-83 is a novel small molecule inhibitor of the XYZ signaling pathway, currently under investigation for its therapeutic potential in oncology. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies. This application note describes a robust and sensitive HPLC-MS/MS method for the determination of this compound in human plasma. The method presented herein is suitable for supporting preclinical and clinical development of this compound.
Experimental Protocols
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from human plasma.
Materials:
-
Human plasma (K2EDTA)
-
This compound reference standard
-
Internal Standard (IS, e.g., a stable isotope-labeled this compound)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma samples at room temperature.
-
Spike 50 µL of plasma with 10 µL of internal standard (IS) working solution.
-
Add 200 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the HPLC-MS/MS system.
HPLC Method
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 90 |
| 3.5 | 90 |
| 3.6 | 10 |
| 5.0 | 10 |
Mass Spectrometry Method
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS/MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
|---|---|---|---|---|
| This compound | 450.2 | 250.1 | 80 | 35 |
| IS | 455.2 | 255.1 | 80 | 35 |
Data Presentation
Method Validation Summary
The method was validated for linearity, precision, accuracy, and recovery according to regulatory guidelines.
Table 3: Calibration Curve Summary
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
|---|
| this compound | 1 - 1000 | > 0.995 | 1/x² |
Table 4: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 1 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| Low | 3 | ≤ 10.0 | 90.0 - 110.0 | ≤ 10.0 | 90.0 - 110.0 |
| Medium | 100 | ≤ 10.0 | 90.0 - 110.0 | ≤ 10.0 | 90.0 - 110.0 |
| High | 800 | ≤ 10.0 | 90.0 - 110.0 | ≤ 10.0 | 90.0 - 110.0 |
Table 5: Recovery
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
|---|---|---|
| Low | 3 | 92.5 |
| Medium | 100 | 95.1 |
| High | 800 | 93.8 |
Visualizations
Caption: Experimental workflow for this compound analysis in human plasma.
Caption: Proposed mechanism of action for this compound in the XYZ signaling pathway.
Application Notes and Protocols for the Use of Small Molecules in CRISPR-Cas9 Experiments
Disclaimer: A comprehensive search of scientific literature and commercial databases did not yield any information on the use of the specific compound DCN-83 in CRISPR-Cas9 experiments. The available information identifies this compound as a potent anti-leishmanial compound[1]. The following application notes and protocols are therefore provided as a general guide for researchers and drug development professionals interested in evaluating novel small molecules for the modulation of CRISPR-Cas9 activity.
Application Notes: Modulating CRISPR-Cas9 with Small Molecules
The ability to precisely control the activity of the CRISPR-Cas9 system is paramount for its safe and effective use in research and therapy. Small molecules offer a versatile and powerful method to achieve temporal, dose-dependent, and reversible control over Cas9-mediated gene editing.
Core Applications:
-
Reducing Off-Target Effects: Prolonged expression and activity of the Cas9 nuclease can lead to an increase in off-target cleavage events.[2][3] Small molecule inhibitors can be used to limit the window of Cas9 activity, thereby minimizing unintended genomic modifications.
-
Temporal Control of Gene Editing: In many biological studies, it is desirable to induce gene editing at a specific time point. Small molecule activators or inducers allow for precise temporal control over the initiation of Cas9 activity.
-
Dose-Dependent Modulation: The extent of gene editing can be fine-tuned by titrating the concentration of a modulating small molecule. This allows for a more controlled biological outcome and can help to mitigate cellular toxicity.
-
Conditional Gene Editing: Small molecules can be used to create "on/off" switches for Cas9 activity, enabling conditional gene editing in specific cell types or at specific developmental stages.
Strategies for Small Molecule Control:
There are several established strategies for controlling CRISPR-Cas9 with small molecules:
-
Direct Cas9 Inhibition: Small molecules can be designed to bind directly to the Cas9 protein, either at the active site or at an allosteric site, to inhibit its nuclease activity.
-
Inducible Cas9 Expression: The expression of the Cas9 gene can be placed under the control of a small molecule-inducible promoter system (e.g., a tetracycline-inducible system). In this system, the addition of the small molecule (e.g., doxycycline) induces the transcription of the Cas9 gene.
-
Control of Cas9 Protein Stability: The Cas9 protein can be fused to a destabilizing domain that targets it for proteasomal degradation. The addition of a specific small molecule can then stabilize the fusion protein, allowing for the accumulation of active Cas9.
-
Aptamer-Based Regulation of Guide RNA (gRNA): The gRNA can be engineered to contain an RNA aptamer that binds to a specific small molecule. This binding can induce a conformational change in the gRNA that either promotes or inhibits the formation of a functional Cas9-gRNA complex.
Data Presentation
The clear and concise presentation of quantitative data is essential for the evaluation of small molecule modulators of CRISPR-Cas9. All quantitative data should be summarized in structured tables for easy comparison.
Table 1: On- and Off-Target Editing Efficiency of a Hypothetical Small Molecule Inhibitor
| Concentration (µM) | On-Target Indel Frequency (%) | Off-Target Site 1 Indel Frequency (%) | Off-Target Site 2 Indel Frequency (%) | Cell Viability (%) |
| 0 (Control) | 85.3 ± 4.2 | 12.1 ± 1.5 | 7.8 ± 1.1 | 99.1 ± 0.8 |
| 1 | 72.1 ± 3.8 | 6.5 ± 0.9 | 3.2 ± 0.6 | 98.5 ± 1.2 |
| 10 | 35.6 ± 2.9 | 1.2 ± 0.4 | 0.8 ± 0.3 | 96.2 ± 1.5 |
| 50 | 5.2 ± 1.1 | < 0.1 | < 0.1 | 90.7 ± 2.1 |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effect of a novel small molecule on CRISPR-Cas9 activity.
Protocol 1: In Vitro Cas9 Cleavage Assay
This assay is used to determine if a small molecule directly affects the enzymatic activity of the Cas9 nuclease.
Materials:
-
Purified Streptococcus pyogenes Cas9 (SpyCas9) protein
-
Synthetic or in vitro transcribed single guide RNA (sgRNA)
-
Target DNA substrate (e.g., PCR amplicon or linearized plasmid)
-
Small molecule stock solution
-
Cas9 reaction buffer (e.g., 20 mM HEPES, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5)
-
Proteinase K
-
DNA loading dye
Methodology:
-
RNP Assembly: Pre-assemble the Cas9-sgRNA ribonucleoprotein (RNP) complex by incubating Cas9 protein with sgRNA at a 1:1.2 molar ratio in Cas9 reaction buffer for 10 minutes at room temperature.
-
Small Molecule Incubation: Add the small molecule at the desired final concentrations to the RNP complex. Include a vehicle control (e.g., DMSO). Incubate for 15 minutes at 37°C.
-
Cleavage Reaction: Initiate the cleavage reaction by adding the target DNA substrate to a final concentration of 1 nM. Incubate for 30 minutes at 37°C.
-
Reaction Quench: Stop the reaction by adding Proteinase K and incubating for 10 minutes at 55°C.
-
Analysis: Analyze the cleavage products by agarose gel electrophoresis. The intensity of the cleaved and uncleaved DNA bands can be quantified to determine the percentage of cleavage.
Protocol 2: Cellular Assay for On-Target Editing Efficiency
This protocol measures the effect of a small molecule on the efficiency of CRISPR-Cas9-mediated gene editing in cultured cells.
Materials:
-
HEK293T cells or other suitable cell line
-
Cas9 and sgRNA expression plasmids or pre-assembled RNPs
-
Lipofectamine 2000 or other transfection reagent
-
Small molecule stock solution
-
Genomic DNA extraction kit
-
PCR primers flanking the target genomic locus
-
T7 Endonuclease I (T7E1) assay kit or access to Next-Generation Sequencing (NGS)
Methodology:
-
Cell Transfection: Seed cells in a 24-well plate. Transfect with Cas9 and sgRNA expression plasmids using Lipofectamine 2000 according to the manufacturer's protocol.
-
Small Molecule Treatment: After 4-6 hours, replace the transfection medium with fresh medium containing the small molecule at various concentrations.
-
Genomic DNA Extraction: After 48-72 hours of incubation, harvest the cells and extract genomic DNA.
-
PCR Amplification: Amplify the genomic region surrounding the target site by PCR.
-
Quantification of Editing Efficiency:
-
T7E1 Assay: Anneal the PCR products to form heteroduplexes and treat with T7 Endonuclease I. Analyze the cleavage products by agarose gel electrophoresis to estimate the indel frequency.
-
NGS: For more precise quantification, submit the PCR products for deep sequencing to determine the percentage of reads with insertions or deletions (indels).
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Small Molecule Control of CRISPR-Cas9 Activity.
Caption: Experimental Workflow for Small Molecule Evaluation.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Small Molecules for Enhancing the Precision and Safety of Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of genome editing technology in the targeted therapy of human diseases: mechanisms, advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DCN-83 in Protein Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCN-83 is a 2-amino-thiophene derivative that has demonstrated significant in vitro activity against the protozoan parasite Leishmania amazonensis, the causative agent of leishmaniasis. Research indicates that this compound is highly active against both the promastigote and amastigote forms of the parasite, exhibiting low cytotoxicity and a high selectivity index, making it a compound of interest for further investigation as a potential anti-leishmanial agent. While the precise molecular target of this compound within the parasite has not been definitively identified in publicly available literature, its biological activity strongly suggests an interaction with one or more essential parasitic proteins.
These application notes provide a summary of the known biological activity of this compound and present detailed protocols for standard protein binding assays that are essential for the next steps in its development, namely target identification and characterization of its binding properties to a purified target protein.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound and the related compound SB-83 against Leishmania species.
| Compound | Target Organism/Cell Line | Assay Type | Metric | Value | Selectivity Index (SI) | Reference |
| This compound | Leishmania amazonensis (promastigote) | Anti-leishmanial Activity | IC50 | 1.20 µM | 36.58 | [1] |
| This compound | Leishmania amazonensis (amastigote) | Anti-leishmanial Activity | IC50 | 0.71 µM | 119.33 | [1] |
| SB-83 | Leishmania (Leishmania) infantum (promastigote) | Anti-leishmanial Activity | IC50 | 7.46 µM | 7 | [2] |
| SB-83 | Leishmania (Leishmania) donovani (promastigote) | Anti-leishmanial Activity | IC50 | 9.84 µM | 5.31 | [2] |
| SB-83 | RAW 264.7 macrophages | Cytotoxicity | CC50 | 52.27 µM | - | [2] |
| SB-83 | Leishmania (Leishmania) infantum (amastigote) | Anti-leishmanial Activity | EC50 | 2.91 µM | - |
IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration. EC50: Half-maximal effective concentration.
Putative Signaling Pathway and Mechanism of Action
While the specific protein target of this compound is yet to be elucidated, its cytotoxic effect on Leishmania suggests interference with a critical cellular pathway. One study on the related compound SB-83 observed morphological changes in the parasite, including alterations in surface roughness and the formation of englobulations, which are indicative of apoptosis. Furthermore, treatment with SB-83 led to an increase in reactive oxygen and nitrogen species, alongside modulation of cytokine levels in infected macrophages. This suggests that this compound may induce a programmed cell death cascade in the parasite. The identification of the direct protein target is a crucial next step to fully understand its mechanism of action.
Hypothesized signaling pathway for this compound in Leishmania.
Experimental Protocols for Protein Binding Assays
To characterize the interaction of this compound with its putative protein target, several biophysical techniques can be employed. Below are detailed protocols for three commonly used assays: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as a ligand (in this case, the purified target protein) is immobilized and an analyte (this compound) is flowed over the surface.
Experimental Workflow:
Workflow for a typical SPR experiment.
Protocol:
-
Protein Immobilization:
-
Activate the surface of a sensor chip (e.g., CM5) with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the purified target protein (typically 10-100 µg/mL in a low ionic strength buffer, pH 4.0-5.5) over the activated surface until the desired immobilization level is reached.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Prepare a series of this compound dilutions in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and a small percentage of DMSO to ensure solubility).
-
Inject the this compound solutions over the immobilized protein surface, typically for 1-3 minutes to monitor the association phase.
-
Switch to flowing only the running buffer to monitor the dissociation phase for 5-10 minutes.
-
Between different concentrations of this compound, regenerate the sensor surface with a short pulse of a regeneration solution (e.g., low pH glycine (B1666218) or high salt solution) if necessary.
-
-
Data Analysis:
-
Record the sensorgrams, which plot the response units (RU) versus time.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.
Experimental Workflow:
Workflow for a typical ITC experiment.
Protocol:
-
Sample Preparation:
-
Dialyze the purified target protein and dissolve this compound in the exact same buffer to minimize heats of dilution.
-
A typical starting concentration for the protein in the sample cell is 10-50 µM, and for this compound in the syringe is 100-500 µM (approximately 10-fold higher than the protein concentration).
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the this compound solution into the injection syringe of the ITC instrument.
-
Set the experimental parameters, including the cell temperature, injection volume (e.g., 2 µL), and spacing between injections (e.g., 150 seconds).
-
Perform a series of injections (typically 20-30) of this compound into the protein solution.
-
-
Data Analysis:
-
The raw data is a thermogram showing the heat change after each injection.
-
Integrate the area under each peak to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to protein to generate a binding isotherm.
-
Fit the binding isotherm to a suitable model to determine the binding affinity (KD), enthalpy change (ΔH), and stoichiometry of binding (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.
-
Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique that measures changes in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. This assay is particularly useful for high-throughput screening of inhibitors.
Experimental Workflow (Competition Assay):
References
Standard Operating Procedure for DCN-83 Handling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCN-83 is a potent anti-leishmanial compound belonging to the thieno[2,3-b]pyridine (B153569) class of molecules.[1][2] It has demonstrated significant efficacy against the amastigote form of Leishmania, the clinically relevant stage of the parasite within the mammalian host, exhibiting a half-maximal inhibitory concentration (IC50) of 0.71 μM.[1] This document provides a comprehensive guide for the safe handling, storage, and experimental use of this compound in a research setting. The protocols outlined below are intended to ensure personnel safety and the generation of reliable and reproducible data.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C20H18BrN3S |
| Molecular Weight | 412.35 g/mol |
| Purity | >98% |
| Appearance | Solid |
| SMILES Code | N#CC1=C(N=CC2=CNC3=C2C=C(Br)C=C3)SC4=C1CCCCCC4 |
Postulated Mechanism of Action
While the precise molecular target of this compound is yet to be fully elucidated, its anti-leishmanial activity is likely exerted through one or more mechanisms common to other compounds in its class and other anti-parasitic agents.[3][4] Based on available data for similar compounds, the following mechanisms are proposed:
-
Disruption of Parasite Cellular Integrity: Thiophene derivatives have been shown to induce morphological alterations to the parasite's cell surface, leading to a loss of cellular integrity and subsequent cell death.
-
Induction of Apoptosis-like Cell Death: this compound may trigger programmed cell death pathways within the Leishmania parasite. This can involve mitochondrial dysfunction, an increase in reactive oxygen species (ROS) production, and DNA fragmentation.
-
Inhibition of Key Metabolic Pathways: Many anti-leishmanial drugs target metabolic pathways that are essential for the parasite but absent or significantly different in the mammalian host. This compound may inhibit enzymes involved in vital processes such as glycolysis, fatty acid synthesis, or nucleotide metabolism.
The following diagram illustrates a hypothetical signaling pathway for the anti-leishmanial action of this compound, integrating the postulated mechanisms.
References
Application Notes and Protocols for DCN-83
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
DCN-83 is a potent anti-leishmanial compound with the molecular formula C₂₀H₁₈BrN₃S. As a novel therapeutic candidate, understanding its solution behavior is critical for accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation of this compound solutions and a framework for assessing their stability. While specific experimental data for this compound is not publicly available, the following protocols are based on best practices for similar heterocyclic anti-leishmanial compounds.
II. This compound Solution Preparation
The solubility of this compound has not been empirically determined in a wide range of solvents. However, based on its chemical structure, it is predicted to be soluble in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is recommended as the primary solvent for creating stock solutions due to its broad solubilizing power and compatibility with many biological assays.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 412.35 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Equilibrate this compound powder to room temperature before opening the container to prevent moisture condensation.
-
In a fume hood, weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.12 mg of this compound.
-
Transfer the weighed this compound to a sterile amber vial.
-
Add the appropriate volume of anhydrous DMSO to the vial. For 4.12 mg of this compound, add 1.0 mL of DMSO.
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Table 1: this compound Stock Solution Preparation
| Desired Stock Concentration | Molecular Weight ( g/mol ) | Mass of this compound for 1 mL | Volume of DMSO |
| 1 mM | 412.35 | 0.412 mg | 1.0 mL |
| 10 mM | 412.35 | 4.12 mg | 1.0 mL |
| 50 mM | 412.35 | 20.62 mg | 1.0 mL |
Protocol 2: Preparation of Working Solutions
For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium or buffer to achieve the desired final concentrations.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution. This can be done in two steps:
-
Add 1 µL of 10 mM this compound to 99 µL of medium (creates a 100 µM intermediate solution).
-
Add 10 µL of the 100 µM intermediate solution to 90 µL of medium (creates the final 10 µM working solution).
-
-
Always prepare fresh working solutions for each experiment.
III. This compound Solution Stability
The stability of this compound in solution is a critical parameter that can affect the interpretation of experimental results. Stability should be assessed under various storage conditions. The following protocol outlines a general approach to a short-term stability study.
Protocol 3: Short-Term Stability Assessment of this compound in DMSO and Aqueous Media
Objective: To determine the stability of this compound in a DMSO stock solution and a final aqueous working solution over a 48-hour period at different temperatures.
Methodology:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare a 10 µM working solution in a relevant aqueous buffer (e.g., phosphate-buffered saline, PBS) or cell culture medium.
-
Aliquot both the stock and working solutions into separate amber vials for each time point and condition.
-
Store the aliquots at the following temperatures:
-
-20°C (for DMSO stock)
-
4°C
-
Room Temperature (approximately 25°C)
-
37°C
-
-
At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove one aliquot from each condition.
-
Analyze the concentration and purity of this compound in each sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Compare the results to the initial (time 0) sample to determine the percentage of degradation.
Table 2: Example Data from a Hypothetical Stability Study
| Storage Condition | Time (hours) | This compound Concentration (% of Initial) | Purity (%) |
| 1 mM in DMSO at -20°C | 0 | 100.0 | 99.8 |
| 48 | 99.5 | 99.7 | |
| 10 µM in PBS at 4°C | 0 | 100.0 | 99.8 |
| 24 | 98.2 | 99.5 | |
| 48 | 96.5 | 99.1 | |
| 10 µM in PBS at 25°C | 0 | 100.0 | 99.8 |
| 8 | 92.1 | 98.0 | |
| 24 | 85.3 | 95.2 | |
| 10 µM in PBS at 37°C | 0 | 100.0 | 99.8 |
| 4 | 88.7 | 96.5 | |
| 8 | 79.4 | 92.3 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
IV. Visualized Workflows and Pathways
Experimental Workflow for this compound Solution Preparation and Use
Caption: Workflow for preparing this compound stock and working solutions.
Hypothesized Signaling Pathway for Anti-Leishmanial Compounds
While the specific molecular target of this compound is unknown, many anti-leishmanial compounds disrupt key parasite survival pathways. The following diagram illustrates a potential mechanism of action.
Caption: Potential mechanisms of action for an anti-leishmanial compound.
V. Conclusion
These protocols provide a foundation for the preparation and stability assessment of this compound solutions. It is imperative for researchers to perform their own validation and optimization experiments to ensure the accuracy and reliability of their findings. Proper handling and storage of this compound solutions are paramount for obtaining meaningful data in the development of this promising anti-leishmanial agent.
Application of DCN-83 in Neuroscience Research: Information Not Available
Despite a comprehensive search, there is currently no publicly available scientific literature or data identifying a compound specifically designated as "DCN-83" for applications in neuroscience research. The search for "this compound" and related terms did not yield any information on a molecule with this identifier.
It is possible that "this compound" may be an internal or developmental code for a new compound that has not yet been disclosed in publications, a misnomer, or a highly specialized tool not widely documented.
However, the search did retrieve information on several topics in neuroscience that utilize the acronym "DCN" or have similar nomenclature. For the benefit of researchers, scientists, and drug development professionals, we provide a summary of these related areas.
Potential Areas of Confusion and Related Neuroscience Research
The acronym "DCN" in neuroscience most commonly refers to the Deep Cerebellar Nuclei . Additionally, searches yielded information on the proteoglycan Decorin (DCN) and the immune molecule CD83 , both of which have relevance to the central nervous system.
Deep Cerebellar Nuclei (DCN)
The Deep Cerebellar Nuclei (DCN) are clusters of neurons located within the white matter of the cerebellum and are the primary output structures of the cerebellum.[1][2][3] They play a crucial role in motor control, coordination, and motor learning. The DCN are comprised of four paired nuclei: the dentate, emboliform, globose, and fastigial nuclei.[1]
Signaling and Function:
The DCN receive inhibitory inputs from Purkinje cells in the cerebellar cortex and excitatory inputs from mossy and climbing fibers.[1] Their output modulates activity in various motor and cognitive-related brain regions.
A diagram illustrating the basic circuitry of the cerebellum, including the Deep Cerebellar Nuclei, is provided below.
Decorin (DCN)
Decorin is a small leucine-rich proteoglycan that is a component of the extracellular matrix. While its roles in cancer and tissue fibrosis are well-studied, emerging research highlights its functions in the central nervous system, particularly in the context of injury and repair.
Neuroscience Applications:
-
Neurite Outgrowth and Axon Regeneration: Decorin has been shown to promote axon growth, potentially by modulating the inhibitory environment of the glial scar that forms after CNS injury.
-
Traumatic Brain Injury (TBI): Studies suggest that decorin plays an adaptive role following TBI, with its upregulation potentially contributing to motor function recovery.
-
Signaling Pathway Modulation: Decorin can interact with and modulate the signaling of various growth factor receptors, including the epidermal growth factor receptor (EGFR).
A simplified diagram of Decorin's potential mechanism in promoting neural repair is shown below.
CD83
CD83 is a transmembrane glycoprotein (B1211001) that is a well-established marker for mature dendritic cells and is involved in regulating immune responses. Its role in neuroinflammation is an active area of research.
Relevance to Neuroscience:
-
Neuroinflammation: CD83 is expressed on microglia, the resident immune cells of the brain.
-
Modulation of Microglial Activation: Studies in models of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, suggest that CD83 on microglia plays a role in restraining neuroinflammation. Deletion of CD83 in microglia can lead to an over-activated state and exacerbated disease.
The workflow for investigating the role of CD83 in neuroinflammation using a model like EAE is outlined below.
Conclusion and Request for Clarification
The information provided above summarizes research areas that may be related to the user's interest in "this compound." Without a specific identification of this compound, detailed application notes and protocols cannot be generated.
We kindly request the user to provide further clarification on the identity of this compound. This may include:
-
The full chemical name or structure.
-
The class of compound (e.g., small molecule, peptide, etc.).
-
Any associated research institution, company, or publication.
With more specific information, we can provide a more targeted and comprehensive response.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting DCN-83 Solubility
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered with DCN-83, a potent anti-leishmanial compound. The following information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my chosen solvent. What are the initial steps I should take?
A1: When encountering solubility issues with this compound, it is crucial to start with a systematic approach. The initial and most recommended step is to prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice for many small molecule inhibitors due to its strong solubilizing capabilities for a broad range of organic compounds.[1] From this concentrated stock, you can make serial dilutions into your aqueous experimental medium. It is important to ensure the final concentration of the organic solvent in your assay is minimal (typically below 0.5% v/v) to avoid impacting the biological system.[1]
Several factors can influence the dissolution of this compound:
-
Compound Purity: Impurities can significantly affect solubility. Ensure you are using a high-purity grade of this compound.[2]
-
Solvent Quality: Use anhydrous, high-purity solvents. DMSO, for instance, is hygroscopic, and absorbed water can reduce the solubility of many organic compounds.[2]
-
Temperature: Gently warming the solution (e.g., to 37°C) and vortexing or sonicating can aid dissolution.[2] However, be cautious as excessive heat may lead to compound degradation.
-
Concentration: You might be attempting to prepare a solution that exceeds the solubility limit of this compound in the selected solvent.[2]
Q2: I prepared a this compound stock solution in DMSO, but it precipitated after storage or upon dilution into my aqueous buffer. What should I do?
A2: Precipitation upon storage, especially after freeze-thaw cycles, is a common problem.[2] If precipitation is observed in your DMSO stock, gently warm the solution to 37°C and vortex to try and redissolve the compound.[2] Before use, always visually inspect the solution to ensure all precipitate has dissolved; otherwise, the actual concentration of your solution will be lower than intended.[2]
Precipitation upon dilution into an aqueous buffer is also a frequent challenge with hydrophobic compounds. Here are some strategies to address this:
-
Lower the Final Concentration: The most straightforward approach is to test a lower final concentration of this compound in your assay.
-
Optimize the Co-Solvent System: While DMSO is a good starting point, a co-solvent system might be more effective. This involves using a mixture of solvents for the stock solution or adding a co-solvent to the final aqueous medium.[1]
-
pH Adjustment: For compounds with ionizable groups, the pH of the aqueous solution can dramatically influence solubility.[1] For acidic compounds, solubility generally increases at a higher pH (above their pKa), while for basic compounds, it increases at a lower pH (below their pKa).[1]
Q3: What alternative solvents can I try if this compound is poorly soluble in DMSO?
A3: If DMSO proves to be suboptimal, other organic solvents can be tested for creating stock solutions. Common alternatives include ethanol (B145695), methanol, dimethylformamide (DMF), and acetonitrile.[1] The choice of solvent will depend on the specific properties of this compound and the tolerance of your experimental system to that solvent.[1]
Solubility Data and Solvent Properties
| Solvent | Polarity Index | Boiling Point (°C) | Dielectric Constant | Notes |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | 47.2 | Aprotic, strong solubilizing power for many organic compounds.[1] |
| Ethanol | 4.3 | 78.4 | 24.5 | Protic, less toxic than methanol, commonly used in biological assays. |
| Methanol | 5.1 | 64.7 | 33.0 | Protic, can be more effective than ethanol for some compounds. |
| Dimethylformamide (DMF) | 6.4 | 153 | 36.7 | Aprotic, good solvent for a wide range of organic compounds.[1] |
| Acetonitrile | 5.8 | 81.6 | 37.5 | Aprotic, commonly used in chromatography. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a standard 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 412.35 g/mol )
-
Anhydrous, high-purity DMSO[2]
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Amber glass or polypropylene (B1209903) vials
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM solution. For example, for 1 mL of a 10 mM solution, you would need 4.12 mg of this compound.
-
Carefully weigh the calculated amount of this compound powder and place it into a clean vial.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.[2]
-
If the compound is not fully dissolved, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again.[2]
-
Sonication for 5-10 minutes can also be used to aid dissolution.[2]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
For storage, it is recommended to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[2]
Protocol 2: Small-Scale Solubility Screening of this compound
Objective: To determine the most suitable solvent for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
A panel of potential solvents (e.g., DMSO, Ethanol, DMF, Acetonitrile)
-
Small, sealable vials
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh out a small, equal amount of this compound powder into several vials.
-
Add a fixed volume of each test solvent to the respective vials to achieve a target concentration (e.g., 1 mg/mL or 10 mg/mL).
-
Vortex each tube vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution. Note any solvents where the compound readily dissolves.
-
If not fully dissolved, you can try gentle warming (if the compound is heat-stable) or sonication.[1]
-
If the compound appears dissolved, centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes to pellet any undissolved microparticles.[1]
-
Carefully examine the supernatant. A clear, particle-free solution indicates good solubility at that concentration.
-
For the most promising solvents, perform a dilution test by adding a small aliquot of the stock solution to your aqueous buffer to check for immediate precipitation.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting this compound solubility issues.
Caption: A workflow diagram for troubleshooting this compound solubility issues.
References
Technical Support Center: Optimizing DCN-83 Treatment Concentration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the treatment concentration of DCN-83, a potent 2-amino-thiophene derivative with significant anti-leishmanial activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a small molecule belonging to the 2-amino-thiophene class of compounds. It has demonstrated potent activity against Leishmania parasites, the causative agents of leishmaniasis. Its primary application is in pre-clinical research as a potential therapeutic agent for this neglected tropical disease.
Q2: What is the proposed mechanism of action for this compound and related compounds?
A2: The anti-leishmanial activity of this compound and similar 2-amino-thiophene derivatives is believed to be multifactorial:
-
Induction of Apoptosis in Leishmania : These compounds have been shown to induce a programmed cell death cascade in the parasite.[1][2] This is characterized by phosphatidylserine (B164497) externalization and DNA fragmentation.[1][2]
-
Inhibition of Trypanothione Reductase (TryR) : Docking studies suggest that these compounds may bind to and inhibit TryR, a critical enzyme in the parasite's unique antioxidant defense system.[1] This enzyme is absent in humans, making it an attractive drug target.
-
Immunomodulation of Host Macrophages : this compound can modulate the host immune response by stimulating infected macrophages to produce pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12), as well as nitric oxide (NO). These molecules are crucial for the intracellular killing of Leishmania amastigotes.
Q3: What are the key parameters to consider when determining the optimal concentration of this compound?
A3: The optimal concentration of this compound is dependent on the specific experimental setup. Key parameters include:
-
Leishmania species and life cycle stage : The susceptibility to this compound can vary between different Leishmania species and between the extracellular promastigote and intracellular amastigote stages.
-
Host cell line : When evaluating activity against intracellular amastigotes, the choice of macrophage cell line (e.g., J774A.1, RAW 264.7, or primary macrophages) can influence the results.
-
Incubation time : The duration of exposure to the compound will impact its efficacy.
-
Compound stability : The stability of this compound in the culture medium under experimental conditions should be considered.
Q4: How is the selectivity of this compound determined?
A4: The selectivity of this compound is assessed by comparing its potency against the Leishmania parasite to its toxicity against a mammalian host cell line. This is typically expressed as the Selectivity Index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) in a mammalian cell line to the 50% inhibitory concentration (IC50) against the parasite. A higher SI value indicates greater selectivity for the parasite.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in IC50 values between experiments | - Inconsistent parasite density at the start of the assay.- Variation in the physiological state of the parasites (e.g., log phase vs. stationary phase).- Batch-to-batch variation in fetal bovine serum (FBS) or culture medium.- Inaccurate serial dilutions of this compound. | - Ensure accurate parasite counting and use a consistent starting inoculum.- Harvest parasites at a consistent growth phase, typically the late logarithmic phase.- Use a single, pre-tested batch of FBS for a set of experiments.- Verify pipette calibration and ensure thorough mixing of stock solutions. |
| Discrepancy between promastigote and amastigote assay results | - Promastigotes and amastigotes have different metabolic and physiological characteristics.- The compound may have poor penetration into the host macrophage.- The compound may be metabolized by the host cell. | - This is a common observation; prioritize results from the intracellular amastigote assay as it is the clinically relevant stage.- If poor macrophage penetration is suspected, consider structure-activity relationship (SAR) studies to improve cell permeability.- Evaluate the stability of the compound in the presence of host cells. |
| High cytotoxicity in macrophage cell lines | - The concentration of this compound is too high.- The solvent (e.g., DMSO) concentration is toxic to the cells.- The macrophage cell line is particularly sensitive. | - Perform a dose-response curve to determine the CC50 and use concentrations well below this value for amastigote assays.- Ensure the final DMSO concentration is non-toxic (typically <0.5%). Run a solvent control.- Consider using a different, more robust macrophage cell line. |
| Low or no activity of this compound | - The compound has degraded due to improper storage or handling.- The Leishmania strain has inherent or developed resistance.- The assay endpoint measurement is not sensitive enough. | - Prepare fresh stock solutions of this compound and store them appropriately (aliquoted at -20°C or below).- Test the compound against a known sensitive reference strain.- Optimize the parameters of the viability assay (e.g., incubation time with the viability reagent). |
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound and a related compound, SB-83.
Table 1: Anti-leishmanial Activity of this compound against Leishmania amazonensis
| Parameter | Value | Reference |
| IC50 (Promastigotes) | 1.20 µM | |
| IC50 (Amastigotes) | 0.71 µM | |
| CC50 (J774.A1 Macrophages) | 84.73 µM | |
| Selectivity Index (SI) for Amastigotes | 119.33 |
Table 2: Anti-leishmanial Activity of SB-83 against various Leishmania species
| Species | Life Cycle Stage | IC50 / EC50 | CC50 (RAW 264.7) | Selectivity Index (SI) | Reference |
| L. amazonensis | Promastigote | 3.37 µM | >100 µM | >29.67 | |
| L. amazonensis | Amastigote | 18.5 µM | >100 µM | >5.4 | |
| L. infantum | Promastigote | 7.46 µM | 52.27 µM | 7 | |
| L. donovani | Promastigote | 9.84 µM | 52.27 µM | 5.31 | |
| L. infantum | Amastigote | 2.91 µM | 52.27 µM | 17.96 |
Experimental Protocols
1. In Vitro Anti-promastigote Susceptibility Assay
This protocol is a generalized procedure for determining the IC50 of this compound against Leishmania promastigotes.
-
Parasite Culture : Culture Leishmania promastigotes in a suitable liquid medium (e.g., M199 or RPMI-1640) supplemented with 10-20% heat-inactivated fetal bovine serum (FBS) at 25-28°C.
-
Assay Preparation : Harvest parasites in the late logarithmic growth phase. Adjust the parasite density to 1 x 10^6 parasites/mL in fresh culture medium.
-
Compound Addition : Dispense 100 µL of the parasite suspension into the wells of a 96-well microtiter plate. Add 100 µL of this compound solution (prepared at 2x the final concentration by serial dilution) to the appropriate wells. Include a reference drug (e.g., Amphotericin B) as a positive control and medium with solvent as a negative control.
-
Incubation : Incubate the plate at 25-28°C for 48 to 72 hours.
-
Viability Assessment : Determine parasite viability using a resazurin-based assay or by direct counting with a hemocytometer.
-
Data Analysis : Calculate the percentage of growth inhibition for each concentration relative to the negative control. Determine the IC50 value by non-linear regression analysis of the dose-response curve.
2. In Vitro Anti-amastigote Susceptibility Assay
This protocol outlines a general method for assessing the efficacy of this compound against intracellular Leishmania amastigotes.
-
Macrophage Seeding : Seed a macrophage cell line (e.g., J774A.1 or RAW 264.7) in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation at 37°C with 5% CO2.
-
Infection : Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1. Incubate for 4-24 hours to allow for phagocytosis.
-
Removal of Extracellular Promastigotes : Wash the wells with pre-warmed medium to remove non-phagocytosed promastigotes.
-
Compound Treatment : Add fresh medium containing serial dilutions of this compound to the infected macrophages. Include appropriate positive and negative controls.
-
Incubation : Incubate the plates for an additional 48 to 72 hours at 37°C with 5% CO2.
-
Quantification of Infection : Fix and stain the cells (e.g., with Giemsa stain). Determine the percentage of infected macrophages and the average number of amastigotes per macrophage by microscopic examination. Alternatively, use a high-content imaging system for automated quantification.
-
Data Analysis : Calculate the IC50 value, which is the concentration of this compound that reduces the number of intracellular amastigotes by 50% compared to the untreated control.
Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: Workflow for in vitro evaluation of this compound.
Caption: Troubleshooting logic for this compound experiments.
References
DCN-83 experimental variability and controls
Disclaimer: The following technical support guide has been generated based on the hypothetical assumption that DCN-83 is an experimental inhibitor of the p38 MAPK (mitogen-activated protein kinase) signaling pathway. Publicly available information for a compound designated "this compound" is not available at the time of this writing. The protocols, data, and troubleshooting advice provided are based on established methodologies for kinase inhibitors and are intended for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). It functions by blocking the phosphorylation of downstream substrates, thereby modulating the cellular response to inflammatory cytokines and environmental stress. The p38 MAPK pathway is a key regulator of cytokine production and inflammatory processes.
Q2: What are the primary applications for this compound in research?
A2: this compound is primarily used in cell-based and biochemical assays to investigate the role of the p38 MAPK pathway in various biological processes, including inflammation, apoptosis, cell cycle regulation, and cellular stress responses. It can be utilized as a tool to probe the therapeutic potential of p38 MAPK inhibition in diseases such as rheumatoid arthritis, inflammatory bowel disease, and cancer.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO should be stored in small aliquots at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Experiments
| Potential Cause | Recommended Solution |
| Inconsistent Cell Health or Passage Number | Ensure cells are healthy, in the logarithmic growth phase, and used within a consistent and low passage number range. Perform routine cell line authentication.[1] |
| Variable this compound Concentration | Prepare fresh serial dilutions of this compound for each experiment from a recently thawed aliquot of a concentrated stock solution. Verify the concentration of the stock solution periodically. |
| Inconsistent Incubation Times | Use a calibrated timer and adhere strictly to the incubation times specified in the protocol for cell treatment, reagent addition, and signal detection. |
| Assay Plate Edge Effects | Avoid using the outer wells of the assay plate, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Reagent Instability | Ensure all assay reagents, including ATP for kinase assays and detection antibodies, are stored correctly and are within their expiration dates. |
Issue 2: No or Low Inhibition Observed at Expected Concentrations
| Potential Cause | Recommended Solution |
| This compound Degradation | Use a fresh aliquot of this compound. Avoid repeated freeze-thaw cycles of the stock solution. |
| Incorrect Assay Conditions | Verify the final concentration of ATP in the kinase assay. High ATP concentrations can lead to competitive inhibition and a rightward shift in the IC50 curve. Ensure the enzyme concentration is appropriate and in the linear range.[2] |
| Cell Type Resistance | The chosen cell line may have intrinsic resistance mechanisms or redundant signaling pathways that bypass p38 MAPK inhibition. Consider using a cell line known to be sensitive to p38 MAPK inhibition. |
| Sub-optimal Antibody Performance (for Cell-Based Assays) | Validate the performance of the primary and secondary antibodies used for detecting phosphorylated p38 MAPK. Run appropriate positive and negative controls. |
Experimental Protocols
Protocol 1: p38 MAPK Enzymatic Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound against p38 MAPK.
Materials:
-
Recombinant human p38 MAPK enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)
-
ATP
-
Substrate (e.g., ATF2)
-
This compound
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase buffer.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of p38 MAPK enzyme and substrate solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for p38 MAPK.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect the remaining ATP by adding the kinase detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell-Based Phospho-p38 MAPK Assay
This protocol outlines a method to measure the inhibition of p38 MAPK phosphorylation in a cellular context.
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Stimulant (e.g., Anisomycin or LPS)
-
Lysis buffer
-
Phospho-p38 MAPK and Total p38 MAPK antibodies
-
ELISA or Western blot detection reagents
Procedure:
-
Seed HeLa cells in a 96-well plate and culture overnight.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with Anisomycin (200 ng/mL) for 30 minutes to induce p38 MAPK phosphorylation.
-
Wash the cells with cold PBS and lyse them.
-
Determine the levels of phosphorylated p38 MAPK and total p38 MAPK in the cell lysates using a sandwich ELISA or by Western blotting.
-
Normalize the phospho-p38 MAPK signal to the total p38 MAPK signal.
-
Calculate the percent inhibition of p38 MAPK phosphorylation and determine the IC50 value.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound Under Different Experimental Conditions
| Assay Type | ATP Concentration | Cell Line | IC50 (nM) | Standard Deviation |
| Enzymatic | 10 µM | N/A | 15.2 | 2.1 |
| Enzymatic | 100 µM | N/A | 55.8 | 6.3 |
| Cell-Based | N/A | HeLa | 78.5 | 9.7 |
| Cell-Based | N/A | THP-1 | 95.1 | 12.4 |
Visualizations
Caption: p38 MAPK Signaling Pathway and Point of Inhibition by this compound.
Caption: Workflow for a p38 MAPK Enzymatic Inhibition Assay.
References
avoiding DCN-83 degradation during storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of DCN-83 to prevent its degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
A1: The most common degradation pathways for small molecule compounds like this compound are hydrolysis, oxidation, and photolysis.[1][2][3][4]
-
Hydrolysis: This is the breakdown of a compound due to reaction with water.[2][3] Functional groups such as esters, amides, lactams, and lactones are particularly susceptible.[1][3] The rate of hydrolysis can be significantly influenced by pH.[1]
-
Oxidation: This involves the loss of electrons from the this compound molecule, often initiated by reaction with oxygen.[2][3] This process can be accelerated by exposure to heat, light, and the presence of trace metal ions.[3]
-
Photolysis: Exposure to light, especially UV radiation, can provide the energy to break chemical bonds within this compound, leading to degradation.[2] Compounds that are colored are often more susceptible to photolytic degradation.[1]
Q2: What are the ideal storage conditions for this compound?
A2: The optimal storage conditions are compound-specific and should be detailed on the product's certificate of analysis. However, general best practices for compounds like this compound include:
-
Temperature: For long-term storage, it is generally recommended to store this compound at -20°C or -80°C.[5] For short-term storage, 2-8°C may be acceptable. Avoid repeated freeze-thaw cycles, which can accelerate degradation. It is highly recommended to aliquot stock solutions into single-use volumes.[6]
-
Light: this compound should be protected from light by storing it in amber vials or by wrapping the container in aluminum foil.[3][6]
-
Moisture: To prevent hydrolysis, this compound should be stored in a dry environment. For solid forms of the compound, a desiccator can be used.[5] Containers should always be tightly sealed.[6][7]
Q3: How can I tell if my this compound has degraded?
A3: Signs of degradation can include:
-
Visual Changes: A change in color or the appearance of precipitate in a solution can indicate degradation.[6] For solids, you might observe clumping or a change in texture.[7]
-
Inconsistent Experimental Results: A common indicator of degradation is a decrease in the compound's expected potency or altered activity, leading to variability in experimental outcomes.[6]
-
Analytical Confirmation: The most definitive way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for purity and the presence of degradation products.[6]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving potential degradation issues with this compound.
| Symptom/Observation | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound leading to reduced potency or altered biological activity. | 1. Verify Compound Integrity: Use an analytical method like HPLC or LC-MS to confirm the purity and identity of your current stock and working solutions.[6]2. Review Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container.[6]3. Assess Solution Stability: Prepare fresh working solutions and compare their performance to older solutions.[6] |
| Visible changes in the compound (e.g., color change, precipitation). | Chemical instability, oxidation, or hydrolysis.[6] | 1. Consult Compound Documentation: Review the manufacturer's datasheet for information on solubility and stability.2. Perform Solubility Test: Ensure the compound is fully dissolved at the working concentration. If precipitation occurs, consider adjusting the solvent or concentration.3. Analyze for Degradants: Use LC-MS to identify potential degradation products. |
| Batch-to-batch variability in experimental outcomes. | Inconsistent quality or degradation of different batches of the compound. | 1. Quality Control of New Batches: Perform analytical validation (e.g., purity, identity) on each new batch of this compound before use.2. Standardize Solution Preparation: Ensure that the same protocol for preparing stock and working solutions is used for every batch. |
Quantitative Data Summary
The following table provides hypothetical stability data for this compound under various storage conditions. This data is for illustrative purposes and should be confirmed with lot-specific stability studies.
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance |
| -80°C (Protected from light) | 0 months | 99.8 | White powder |
| 6 months | 99.7 | White powder | |
| 12 months | 99.6 | White powder | |
| 24 months | 99.5 | White powder | |
| -20°C (Protected from light) | 0 months | 99.8 | White powder |
| 6 months | 99.5 | White powder | |
| 12 months | 99.1 | White powder | |
| 24 months | 98.5 | White powder | |
| 4°C (Protected from light) | 0 months | 99.8 | White powder |
| 1 month | 98.9 | White powder | |
| 3 months | 97.2 | Faint yellow powder | |
| 6 months | 95.0 | Yellow powder | |
| 25°C / 60% RH (Exposed to light) | 0 months | 99.8 | White powder |
| 1 week | 92.1 | Yellow, clumpy powder | |
| 1 month | 85.3 | Brown, sticky solid |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Aliquots
This protocol outlines the best practices for preparing single-use aliquots of a this compound stock solution to minimize degradation from repeated freeze-thaw cycles.
Materials:
-
This compound (solid)
-
Anhydrous DMSO (or other appropriate solvent)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment.
-
Label each aliquot clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at the recommended temperature (e.g., -80°C).
Protocol 2: Stability Assessment of this compound by HPLC
This protocol provides a general method for assessing the stability of this compound over time.
Materials:
-
This compound samples stored under different conditions
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
HPLC-grade mobile phase solvents (e.g., acetonitrile (B52724) and water with 0.1% formic acid)
-
This compound reference standard
Procedure:
-
Prepare the mobile phase and equilibrate the HPLC system.
-
Prepare a standard curve using the this compound reference standard.
-
For each time point and storage condition, prepare a sample for injection by diluting the this compound solution to a suitable concentration within the range of the standard curve.
-
Inject the prepared samples onto the HPLC system.
-
Analyze the resulting chromatograms to determine the peak area of this compound and any degradation products.
-
Calculate the purity of this compound as a percentage of the total peak area.
-
Compare the purity of the stored samples to the initial (time zero) sample to determine the extent of degradation.
Visualizations
Hypothetical Signaling Pathway of this compound
The following diagram illustrates a hypothetical signaling pathway in which this compound acts as an inhibitor of the "Degradation Kinase" to prevent the phosphorylation and subsequent degradation of a "Target Protein," leading to increased "Cell Survival."
Hypothetical signaling pathway for this compound.
Experimental Workflow for this compound Stability Testing
This diagram outlines the logical flow of an experiment to test the stability of this compound under different conditions.
Experimental workflow for this compound stability testing.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. moravek.com [moravek.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Technical Support Center: DCN-83 Synthesis
Important Note for Researchers: Information regarding a specific molecule designated "DCN-83" is not publicly available in scientific literature or chemical databases. The following troubleshooting guide is based on common challenges encountered in complex small molecule synthesis and is intended to provide general guidance. Without the specific chemical structure and reaction scheme for this compound, this information should be adapted based on the actual synthetic route being performed.
Frequently Asked Questions (FAQs)
Q1: My reaction to form the core scaffold of this compound is showing low yield. What are the common causes?
A1: Low yields in scaffold formation can stem from several factors. Firstly, ensure all starting materials are pure and dry, as trace impurities or water can interfere with many reactions, particularly those involving organometallics or strong bases. Secondly, reaction temperature and time are critical; run small-scale experiments to optimize these parameters. Inefficient stirring can also lead to localized concentration gradients and side reactions. Finally, consider the possibility of product instability under the reaction or workup conditions.
Q2: I am observing multiple spots on my TLC analysis of the crude this compound product. How can I identify the impurities?
A2: The presence of multiple spots indicates either incomplete reaction or the formation of side products. To identify these, you can try to isolate each spot using preparative TLC or column chromatography and characterize them by NMR and Mass Spectrometry. Common impurities include unreacted starting materials, solvent adducts, or isomers of the desired product. Comparing the spectra of the impurities to your starting materials and expected product will often provide clues to their identity.
Q3: The purification of this compound by column chromatography is proving difficult, with poor separation. What can I do?
A3: Poor separation during column chromatography can be addressed by several strategies. Experiment with different solvent systems to find one that provides a better separation (a good starting point is to find a solvent system that gives your product an Rf value of ~0.3 on TLC). Using a finer mesh silica (B1680970) gel can also improve resolution. If co-elution is a persistent issue, consider alternative purification techniques such as preparative HPLC, recrystallization, or distillation if the compound is volatile.
Troubleshooting Guide
This guide addresses common problems that may be encountered during a multi-step synthesis, hypothetically applied to "this compound".
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Reagent inactivity | Check the quality and age of reagents. Use freshly opened or purified reagents. |
| Incorrect reaction temperature | Verify thermometer accuracy. Optimize temperature in small-scale trials. | |
| Presence of atmospheric moisture/oxygen | Ensure all glassware is oven-dried. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Formation of Byproducts | Reaction run for too long or at too high a temperature | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Incorrect stoichiometry of reagents | Carefully measure all reagents. Consider adding a key reagent dropwise to control the reaction rate. | |
| Product Degradation | Instability to air or light | Store the product under an inert atmosphere and protect it from light. |
| Harsh workup conditions (e.g., strong acid/base) | Use milder workup procedures. Consider an extractive workup with minimal exposure to aqueous solutions. | |
| Difficulty in Product Isolation | Product is highly soluble in the workup solvent | Use a different extraction solvent. Saturate the aqueous layer with brine to decrease the solubility of the organic product. |
| Product is an oil instead of a solid | Try to induce crystallization by scratching the flask, seeding with a crystal, or co-evaporating with a non-polar solvent. |
Experimental Protocols
Below are generalized protocols for key stages in a hypothetical small molecule synthesis. These must be adapted to the specific chemistry of this compound.
General Protocol for an Inert Atmosphere Reaction
-
Glassware Preparation: All glassware (flasks, syringes, cannulas) should be oven-dried at >120°C for at least 4 hours and allowed to cool in a desiccator.
-
Assembly: Assemble the reaction apparatus (e.g., a three-necked flask with a condenser, dropping funnel, and nitrogen inlet) while hot and immediately place it under a positive pressure of an inert gas (Nitrogen or Argon).
-
Reagent Addition: Add dry solvents and liquid reagents via syringe. Add solid reagents under a positive flow of inert gas.
-
Reaction: Maintain a gentle flow of inert gas throughout the reaction.
-
Quenching: Cool the reaction to the appropriate temperature (often 0°C) before slowly adding the quenching solution.
Visualizing Synthetic Challenges
The following diagram illustrates a logical workflow for troubleshooting low product yield in a chemical synthesis.
Caption: A flowchart for troubleshooting low yield in a chemical synthesis.
Technical Support Center: Improving the Yield of Decorin (DCN) Purification
Welcome to the technical support center for Decorin (DCN) purification. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help improve the yield and purity of your DCN preparations.
Frequently Asked Questions (FAQs)
Q1: What are the common sources for purifying Decorin, and which one should I choose?
A1: Decorin can be purified from various sources, including tissues (e.g., human lung tissue, calf skin), conditioned media from cell cultures (e.g., MRC-5, human skin fibroblasts), and recombinant expression systems (e.g., E. coli).[1][2][3][4][5] The choice of source depends on the required yield, desired post-translational modifications, and available resources.
-
Tissues: Provide native Decorin with natural post-translational modifications but may involve complex extraction procedures and lower yields.
-
Cell Culture: A good source for secreted, glycosylated Decorin. Yields can be optimized by adjusting culture conditions.
-
Recombinant Expression (E. coli): Can produce large quantities of the Decorin core protein. However, the protein is not glycosylated and often forms inclusion bodies, requiring solubilization and refolding steps, which can impact the final yield and biological activity.
Q2: My Decorin is expressed in E. coli as inclusion bodies. How can I improve the yield of soluble, active protein?
A2: Expression in E. coli often leads to the formation of insoluble aggregates known as inclusion bodies. To improve the yield of active Decorin, a carefully optimized solubilization and refolding protocol is crucial.
-
Solubilization: Inclusion bodies can be solubilized using strong denaturants like guanidine (B92328) HCl.
-
Refolding: The solubilized protein must be refolded to its native conformation. This is typically achieved by dilution of the denaturant and promoting correct disulfide bond formation. It is important to note that extensive oligomerization can occur, which may be an artifact of the purification process and can reduce biological activity.
Q3: I am experiencing low yield during my chromatography steps. What are the likely causes and how can I troubleshoot this?
A3: Low yield during chromatography can be due to several factors related to the protein's properties and the chromatographic conditions.
-
Suboptimal Binding: The pH or ionic strength of your buffers may not be optimal for Decorin binding to the resin.
-
Protein Aggregation: Decorin has a tendency to form oligomers, which can lead to precipitation and loss of material during purification.
-
Non-Specific Binding: Your target protein may be binding irreversibly to the column matrix or other components.
For a systematic approach to troubleshooting, please refer to the troubleshooting guide below.
Troubleshooting Guide
This guide addresses common issues encountered during Decorin purification.
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Initial Extraction | Inefficient cell lysis or tissue extraction. | Optimize lysis/extraction buffer with appropriate detergents and protease inhibitors. Ensure sufficient mechanical disruption. |
| Protein degradation by proteases. | Add a protease inhibitor cocktail to all buffers and work at low temperatures (4°C). | |
| Protein Does Not Bind to Ion-Exchange Column | Incorrect buffer pH or ionic strength. | Ensure the buffer pH is appropriate for the charge of Decorin and the type of ion-exchange resin used. Adjust the salt concentration to promote binding. |
| The Decorin is aggregated. | Analyze a sample by SDS-PAGE to check for aggregation. Consider adding mild detergents or chaotropic agents to the sample buffer. | |
| Decorin Elutes in a Broad Peak with Low Purity | Poor resolution during chromatography. | Optimize the elution gradient. A shallower gradient can improve separation. Decrease the flow rate to increase the interaction time with the resin. |
| Non-specific binding of contaminants. | Increase the salt concentration in the wash buffer to remove weakly bound impurities. | |
| Loss of Biological Activity | Protein aggregation or misfolding. | Avoid harsh elution conditions (e.g., extreme pH). Perform buffer exchange into a suitable storage buffer immediately after elution. Be aware that freeze-drying can induce extensive oligomerization and loss of activity. |
Experimental Protocols
Protocol 1: Purification of Decorin Core Protein from Human Lung Tissue
This protocol is a summary of the method described by O-Charoen et al.
-
Homogenization and Extraction: Homogenize lung tissue in a buffer containing protease inhibitors. Extract proteins with a high-salt buffer.
-
Anion-Exchange Chromatography (Step 1): Apply the extract to an anion-exchange column. Elute with a salt gradient.
-
Enzymatic Digestion: Treat the partially purified sample with chondroitinase ABC to remove the glycosaminoglycan chain.
-
Anion-Exchange Chromatography (Step 2): Further purify the core protein using a second anion-exchange step.
-
Reversed-Phase Chromatography: As a final polishing step, use reversed-phase chromatography to obtain the purified Decorin core protein.
Protocol 2: Purification of Recombinant Decorin from E. coli
This protocol is based on the method described by Ramamurthy et al.
-
Cell Lysis and Inclusion Body Isolation: Lyse the E. coli cells and collect the insoluble fraction containing the inclusion bodies.
-
Solubilization: Solubilize the inclusion bodies in a buffer containing guanidine HCl.
-
Refolding: Refold the Decorin by diluting the guanidine HCl to allow for proper protein folding and disulfide bond formation.
-
Affinity Chromatography: If using a fusion tag (e.g., Maltose-Binding Protein), perform affinity chromatography to capture the fusion protein.
-
Size-Exclusion Chromatography: Separate the refolded Decorin from aggregates and other contaminants.
-
Ion-Exchange Chromatography: As a final purification step, use ion-exchange chromatography to isolate the Decorin core protein.
Visualizations
Caption: A generalized workflow for the purification of Decorin.
Caption: A decision tree for troubleshooting low Decorin yield.
References
- 1. Purification of decorin core protein from human lung tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and characterization of decorin core protein expressed in Escherichia coli as a maltose-binding protein fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recovery of the Decorin-Enriched Fraction, Extract (D), From Human Skin: An Accelerated Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and characterization of decorin from the culture media of MRC-5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
DCN-83 off-target effects and mitigation
Welcome to the technical support center for DCN-83. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and mitigate potential off-target effects during experimentation with this compound, a novel kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a kinase inhibitor like this compound?
A1: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended biological target.[1][2] This is a significant concern with kinase inhibitors because the ATP-binding pocket, which these inhibitors often target, is highly conserved across the human kinome.[3][4] Unintended interactions can lead to:
-
Cellular toxicity: Inhibition of essential "housekeeping" kinases or other proteins can lead to adverse cellular effects unrelated to the on-target activity.
-
Lack of translatability: Preclinical efficacy might not translate to clinical settings if it's driven by off-target effects that cause unacceptable toxicity in vivo.
Q2: My experimental results with this compound are not what I expected. How can I determine if off-target effects are the cause?
A2: A systematic approach is crucial to distinguish on-target from off-target effects. A recommended workflow involves a combination of biochemical and cellular assays to build a comprehensive profile of this compound's activity.
Q3: What medicinal chemistry strategies can be employed to improve the selectivity of this compound?
A3: If off-target effects are confirmed, medicinal chemistry efforts can be undertaken to enhance the selectivity of the inhibitor. Key strategies include:
-
Structure-Based Drug Design (SBDD): Utilizing the crystal structure of the on-target and off-target kinases to design modifications that exploit unique features of the target's active site.
-
Targeting Inactive Kinase Conformations: Designing inhibitors that bind to the less conserved "DFG-out" inactive conformation of a kinase can significantly improve selectivity.
-
Covalent Inhibition: Introducing a reactive group that forms a covalent bond with a non-conserved cysteine residue near the active site can lead to highly selective and potent inhibition.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity are observed at concentrations required for on-target inhibition.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Potent off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended targets. 2. Test structurally unrelated inhibitors that target the same primary kinase. | Identification of off-target kinases responsible for toxicity. Confirmation that the on-target inhibition is not the source of cytotoxicity. |
| Compound precipitation | 1. Check the solubility of this compound in your cell culture media. 2. Use a lower concentration of DMSO as the vehicle. | Prevention of non-specific effects caused by compound precipitation. |
| General cellular stress | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Use a vehicle-only control to ensure the solvent is not causing toxicity. | A clearer therapeutic window where on-target effects can be observed without significant cytotoxicity. |
Issue 2: Inconsistent or unexpected results in cell-based assays.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Use Western blotting to probe for the activation of known feedback loops or parallel pathways. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | A better understanding of the cellular response to this compound, leading to more consistent and interpretable data. |
| Cell line-specific off-target effects | 1. Test this compound in multiple cell lines to determine if the unexpected effects are consistent. | Distinguishing between general off-target effects and those specific to a particular cellular context. |
| Inhibitor instability | 1. Check the stability of this compound under your experimental conditions (e.g., in media at 37°C over time). | Ensuring that the observed effects are due to the intact inhibitor and not its degradation products. |
Data Presentation: Understanding this compound's Selectivity
A key method for assessing off-target effects is kinome-wide selectivity profiling. The data is often presented as the percentage of inhibition at a specific concentration or as IC50/Kd values. A selectivity score can be calculated to quantify the overall specificity of the inhibitor.
Table 1: Hypothetical Kinome Profiling Data for this compound at 1 µM
| Kinase Target | Family | % Inhibition at 1 µM |
| Target Kinase A (On-Target) | TK | 98% |
| Off-Target Kinase 1 | TK | 85% |
| Off-Target Kinase 2 | STK | 72% |
| Off-Target Kinase 3 | TK | 55% |
| Off-Target Kinase 4 | STK | 30% |
| ... (400+ other kinases) | - | <10% |
Table 2: Potency of this compound Against Top On- and Off-Targets
| Target | Biochemical IC50 (nM) | Cellular EC50 (nM) |
| Target Kinase A | 15 | 50 |
| Off-Target Kinase 1 | 45 | 150 |
| Off-Target Kinase 2 | 120 | 500 |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (Radiometric Assay)
-
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases.
-
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and create serial dilutions.
-
Reaction Setup: In a microplate, combine the recombinant kinase, its specific substrate, and [γ-³³P]ATP.
-
Inhibitor Addition: Add the diluted this compound or a DMSO vehicle control to the wells.
-
Incubation: Incubate the plate at 30°C for a predetermined time within the linear range of the reaction.
-
Stop Reaction and Capture: Stop the reaction and transfer the mixture to a filter plate to capture the phosphorylated substrate.
-
Washing: Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Detection: Add scintillation fluid and measure radioactivity using a microplate scintillation counter.
-
Protocol 2: NanoBRET™ Target Engagement Assay
-
Objective: To quantify the binding of this compound to its target in living cells.
-
Methodology:
-
Cell Transfection: Co-transfect cells with plasmids encoding the target kinase fused to NanoLuc® luciferase (donor) and a HaloTag® protein (acceptor).
-
Cell Plating: Plate the transfected cells in a 96-well assay plate.
-
Ligand and Inhibitor Addition: Add the HaloTag® NanoBRET™ 618 Ligand and serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow for equilibration.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Luminescence Measurement: Read the plate on a luminometer, measuring both the donor (~450 nm) and acceptor (~610 nm) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Protocol 3: CRISPR/Cas9-Mediated Target Knockout for Phenotype Validation
-
Objective: To determine if the cellular phenotype observed with this compound treatment is dependent on the presence of the intended target.
-
Methodology:
-
gRNA Design: Design and clone a guide RNA (gRNA) specific to the gene encoding the target kinase.
-
Transfection: Transfect the target cells with a plasmid expressing both Cas9 nuclease and the specific gRNA.
-
Clonal Selection: Select and expand single-cell clones.
-
Knockout Validation: Verify the knockout of the target protein in selected clones via Western blot or genomic sequencing.
-
Phenotypic Assay: Treat both the knockout cells and wild-type control cells with this compound and assess the phenotype of interest. If the phenotype is still present in the knockout cells, it is likely an off-target effect.
-
Visualization of Affected Signaling Pathways
Off-target inhibition of kinases can lead to the unintended modulation of various signaling pathways. For example, off-target inhibition of a kinase in the PI3K/Akt pathway could have downstream consequences on cell survival and proliferation.
References
DCN-83 Western Blot Technical Support Center
Welcome to the technical support center for DCN-83 western blotting. This resource provides troubleshooting guides and answers to frequently asked questions to help you achieve reliable and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing any bands for this compound on my western blot?
There are several potential reasons for a complete lack of signal. This issue can typically be traced back to problems with the antibody, the protein sample, or the transfer process.
Possible Causes and Solutions:
-
Antibody Issues:
-
Incorrect Primary Antibody: Ensure you are using an antibody specifically validated for western blotting and that it recognizes the this compound protein from the correct species.
-
Inactive Antibody: The antibody may have lost activity due to improper storage or handling. To check its functionality, you can perform a dot blot.[1]
-
Insufficient Antibody Concentration: The concentration of the primary or secondary antibody may be too low. It is advisable to perform a titration to determine the optimal antibody concentration.[2]
-
Incompatible Secondary Antibody: Verify that the secondary antibody is specific for the host species of the primary antibody (e.g., anti-mouse secondary for a mouse primary).
-
-
Protein Sample and Lysis:
-
Low Target Protein Expression: The this compound protein may not be present or may be expressed at very low levels in your sample. It's important to use a positive control lysate known to express the target protein.
-
Sample Degradation: Ensure that protease inhibitors were added to your lysis buffer to prevent protein degradation.[3] Keep samples on ice during preparation.[3]
-
Insufficient Protein Loaded: Not enough total protein was loaded onto the gel. It is recommended to load at least 20-30 µg of total protein per lane.[4]
-
-
Transfer and Membrane Issues:
-
Inefficient Protein Transfer: Confirm that the protein transfer from the gel to the membrane was successful. You can visualize the total protein on the membrane using a Ponceau S stain after transfer. For high molecular weight proteins, adding a small amount of SDS to the transfer buffer can improve transfer efficiency.[1]
-
Incorrect Membrane Type: The choice between nitrocellulose and PVDF membranes can affect results. Ensure the membrane type is appropriate for your experimental setup.
-
Q2: What is causing the high background on my this compound western blot?
High background can obscure the signal from your target protein and make data interpretation difficult. This is often due to non-specific antibody binding.
Possible Causes and Solutions:
-
Blocking Issues:
-
Insufficient Blocking: Blocking may be incomplete. Increase the blocking time to at least 1 hour at room temperature or try incubating overnight at 4°C.[1]
-
Inappropriate Blocking Agent: The choice of blocking buffer (e.g., non-fat dry milk or BSA) can significantly impact background levels. Sometimes, switching from one to the other can resolve the issue.[5][6]
-
-
Antibody Concentration:
-
Washing Steps:
Q3: Why do I see multiple bands or bands of an unexpected size for this compound?
The presence of unexpected bands can be confusing. These may represent non-specific antibody binding, protein modifications, or sample degradation.
Possible Causes and Solutions:
-
Non-Specific Antibody Binding:
-
Primary Antibody Cross-Reactivity: The primary antibody may be cross-reacting with other proteins in the lysate. Using a more specific antibody or performing a pre-adsorption step can help.[5][6]
-
Secondary Antibody Non-Specificity: The secondary antibody may be binding non-specifically. It is recommended to run a control lane with only the secondary antibody to check for non-specific binding.
-
-
Protein-Related Issues:
-
Protein Isoforms or Splice Variants: The this compound protein may have different isoforms or splice variants that appear as extra bands.[3]
-
Post-Translational Modifications: Modifications such as phosphorylation or glycosylation can alter the apparent molecular weight of the protein.[3]
-
Protein Degradation: If you see extra bands at a lower molecular weight than your target, it could be due to protein degradation.[3] Ensure fresh protease inhibitors are used.[3]
-
Multimer Formation: Bands at multiples of the expected molecular weight could indicate the formation of protein multimers. Boiling the sample longer in loading buffer may disrupt these complexes.[3]
-
-
Experimental Artifacts:
-
Excessive Protein Loading: Overloading the gel with too much protein can lead to artifacts and non-specific bands.[7]
-
Experimental Protocols
General Western Blot Protocol
-
Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Mix the desired amount of protein (typically 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load the prepared samples into the wells of a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel. The gel percentage should be chosen based on the molecular weight of this compound.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.
-
-
Blocking:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) for at least 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against this compound, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with wash buffer (e.g., TBST).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Wash the membrane again three times for 5 minutes each with wash buffer.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system or X-ray film.
-
Quantitative Data Summary
The following table provides general recommendations for key quantitative parameters in a western blot experiment. Optimal conditions may vary and should be determined empirically for your specific experimental setup.
| Parameter | Recommended Range | Notes |
| Protein Load | 20 - 50 µg | The optimal amount depends on the expression level of this compound. |
| Primary Antibody Dilution | 1:500 - 1:2000 | Titration is recommended to find the optimal concentration.[2] |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | Depends on the specific antibody and detection system used. |
| Blocking Time | 1 hour at RT or overnight at 4°C | Longer blocking can sometimes reduce background.[1] |
| Primary Antibody Incubation | Overnight at 4°C or 2 hours at RT | Overnight incubation at 4°C is often recommended for better signal. |
| Washing Steps | 3 x 5 minutes | Thorough washing is crucial to minimize background. |
Visualizations
Western Blot Experimental Workflow
Caption: A flowchart illustrating the key stages of a western blot experiment.
This compound Western Blot Troubleshooting Guide
References
- 1. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 6. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 7. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
Technical Support Center: Optimizing DCN-83 Delivery in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the effective delivery of DCN-83 in animal models. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound for in vivo administration?
A1: For optimal solubility and stability, this compound should be dissolved in a vehicle of 5% N,N-Dimethylacetamide (DMA), 40% Propylene Glycol (PG), and 55% sterile water. It is critical to prepare the solution fresh before each administration to prevent degradation.
Q2: What are the suggested routes of administration for this compound in mice?
A2: this compound can be administered via several routes, including intravenous (IV), intraperitoneal (IP), and oral gavage (PO). The choice of administration route will depend on the experimental goals, such as desired pharmacokinetic profile and target tissue exposure. Please refer to the data tables below for route-specific pharmacokinetic parameters.
Q3: Are there any known stability issues with this compound in formulation?
A3: this compound is susceptible to hydrolysis at neutral and basic pH. Therefore, it is recommended to maintain the formulation at a pH between 4.0 and 5.5. Solutions should be protected from light and stored at 4°C for no longer than 24 hours.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of the tyrosine kinase receptor, Kinase-X. By binding to the ATP-binding pocket of Kinase-X, this compound blocks downstream signaling through the PI3K/Akt and MAPK/ERK pathways, thereby inhibiting cell proliferation and inducing apoptosis in tumor cells overexpressing Kinase-X.
Caption: this compound inhibits the Kinase-X signaling pathway.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in formulation | Improper solvent ratio or pH. | Ensure the formulation is prepared exactly as specified (5% DMA, 40% PG, 55% water). Check and adjust the pH to be within the 4.0-5.5 range. Prepare fresh for each use. |
| Low bioavailability after oral administration | Poor absorption from the GI tract or first-pass metabolism. | Consider co-administration with a permeation enhancer. Alternatively, switch to an IP or IV route of administration for higher systemic exposure. |
| High variability in plasma concentrations between animals | Inconsistent administration technique. | Ensure all personnel are properly trained on the administration technique (e.g., proper gavage needle placement, consistent injection speed). Use of a catheter for IV injections can also improve consistency. |
| Adverse effects observed (e.g., weight loss, lethargy) | Off-target toxicity or vehicle-related effects. | Conduct a dose-ranging study to determine the maximum tolerated dose (MTD). Run a vehicle-only control group to rule out vehicle-induced toxicity. |
| Lack of efficacy in tumor models | Insufficient drug exposure at the tumor site. | Measure this compound concentrations in tumor tissue to confirm target engagement. Consider increasing the dose or dosing frequency. Evaluate alternative administration routes that may improve tumor penetration. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Balb/c Mice (10 mg/kg)
| Route of Administration | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Bioavailability (%) |
| Intravenous (IV) | 1250 ± 150 | 0.08 | 3200 ± 450 | 100 |
| Intraperitoneal (IP) | 850 ± 110 | 0.5 | 2800 ± 380 | 87.5 |
| Oral Gavage (PO) | 210 ± 45 | 1.0 | 950 ± 210 | 29.7 |
Table 2: this compound Tissue Distribution in Nude Mice with A549 Xenografts (10 mg/kg, IV, 4h post-dose)
| Tissue | Concentration (ng/g) |
| Plasma | 450 ± 60 |
| Tumor | 1800 ± 250 |
| Liver | 980 ± 120 |
| Kidney | 750 ± 90 |
| Brain | 25 ± 8 |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Dosing
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add N,N-Dimethylacetamide (DMA) to constitute 5% of the final volume and vortex until the compound is fully dissolved.
-
Add Propylene Glycol (PG) to bring the volume to 45% of the final volume and vortex to mix.
-
Add sterile water to reach the final desired volume and vortex thoroughly.
-
Check the pH of the solution and adjust to 4.0-5.5 using sterile 0.1N HCl or 0.1N NaOH if necessary.
-
Filter the final solution through a 0.22 µm syringe filter into a sterile tube.
-
Store at 4°C, protected from light, and use within 24 hours.
Caption: Workflow for this compound formulation preparation.
Protocol 2: Administration of this compound via Oral Gavage in Mice
-
Acclimate the mouse to handling for several days prior to the experiment.
-
Prepare the this compound formulation as described in Protocol 1.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Measure the distance from the mouse's oral cavity to the xiphoid process to determine the appropriate gavage needle insertion depth.
-
Introduce the gavage needle into the mouth, allowing the mouse to swallow the tip.
-
Gently advance the needle into the esophagus to the predetermined depth. Do not force the needle.
-
Slowly administer the this compound formulation.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress.
Caption: Logical flow of the oral gavage procedure.
DCN-83 cell viability assay troubleshooting
Welcome to the technical support center for DCN-83. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in successfully performing cell viability assays with this compound.
Troubleshooting Guide
Encountering unexpected results can be a challenging part of the experimental process. This guide addresses common issues observed during cell viability assays with this compound.
Troubleshooting Summary Table
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| T-01 | High Variability Between Replicates | 1. Inconsistent cell seeding.2. Edge effects in the microplate.3. Pipetting errors during compound or reagent addition.4. Contamination (microbial or chemical). | 1. Ensure cell suspension is homogenous before seeding; use a reverse pipetting technique.2. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.3. Use calibrated multichannel pipettes; change tips for each replicate group.4. Practice aseptic technique; check reagents and incubator for contamination. |
| T-02 | No Dose-Dependent Response | 1. This compound concentration range is too low or too high.2. Incubation time is too short.3. Cell line is resistant to this compound.4. Compound has degraded. | 1. Perform a broad dose-response curve (e.g., 1 nM to 100 µM) to find the active range.2. Increase the incubation time (e.g., from 24h to 48h or 72h).3. Verify the expression of the drug target in your cell line; test a known sensitive cell line as a positive control.4. Store this compound stock solution in small aliquots at -80°C, protected from light; avoid repeated freeze-thaw cycles. |
| T-03 | Unexpected Increase in Viability Signal | 1. This compound interferes with the assay chemistry.2. Compound precipitation at high concentrations scatters light (absorbance assays). | 1. Run a "compound-only" control (no cells) to measure this compound's intrinsic signal.2. Visually inspect wells for precipitation under a microscope before adding assay reagents. If observed, consider using a different assay format (e.g., luminescence-based instead of absorbance-based). |
| T-04 | IC50 Value Differs from Expectations | 1. Different cell seeding density.2. Variation in serum concentration in media.3. Incorrect data normalization. | 1. Maintain a consistent cell seeding density across experiments, as IC50 values can be density-dependent.2. Serum proteins can bind to the compound, reducing its effective concentration. Use a consistent serum percentage.3. Normalize data to the vehicle control (e.g., 0.1% DMSO) defined as 100% viability and a "no-cell" or "maximum kill" control as 0% viability. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound? A: this compound is best dissolved in 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). This stock solution should be aliquoted into small volumes and stored at -80°C to minimize freeze-thaw cycles. For working solutions, dilute the stock in cell culture medium, ensuring the final DMSO concentration in the well does not exceed 0.5%, as higher concentrations can be toxic to cells.
Q2: How does this compound work? A: this compound is a potent and selective small molecule inhibitor of CytoGrowth Kinase 1 (CGK1). By binding to the ATP pocket of CGK1, it blocks the downstream signaling cascade that promotes cell cycle progression and proliferation, ultimately leading to reduced cell viability.
Q3: Which type of cell viability assay is best for this compound? A: Both tetrazolium reduction assays (e.g., MTT, MTS) and ATP-based luminescence assays (e.g., CellTiter-Glo®) are suitable. However, if you observe compound precipitation or color interference at high concentrations, an ATP-based assay is recommended as it is less susceptible to these artifacts.
Q4: What is a typical incubation time for this compound? A: The optimal incubation time is cell line-dependent. A good starting point is 48 to 72 hours, which is typically sufficient for the anti-proliferative effects of kinase inhibitors to manifest. A time-course experiment (24h, 48h, 72h) is recommended to determine the ideal endpoint for your specific model.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using an MTT Assay
This protocol outlines a standard procedure for determining the effect of this compound on cell viability using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
96-well flat-bottom cell culture plates
-
This compound stock solution (e.g., 20 mM in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the plate and add 100 µL of the this compound dilutions to the respective wells. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-cell" blank control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Normalize the data to the vehicle control (set to 100% viability) and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Troubleshooting Assay Interference
Use this protocol if you suspect this compound is directly interfering with your assay's signal.
Procedure:
-
Prepare a No-Cell Plate: Prepare a 96-well plate with 100 µL of complete medium per well but do not add any cells.
-
Add Compound: Add the same serial dilutions of this compound used in your main experiment to this no-cell plate. Include a vehicle control (medium + DMSO).
-
Incubate: Co-incubate this plate alongside your experimental plate for the full duration (e.g., 48-72 hours).
-
Add Assay Reagents: Add the viability assay reagent (e.g., MTT or CellTiter-Glo®) to the no-cell plate exactly as you would for the experimental plate.
-
Read Signal: Read the absorbance or luminescence at the same time as the experimental plate.
-
Analyze: If you see a significant signal that changes with the concentration of this compound in the no-cell plate, this indicates direct interference. This interference value should be subtracted from your experimental data, or you should switch to an alternative assay method.
Validation & Comparative
Unraveling "DCN-83": A Search for a Specific Therapeutic Compound
Initial investigations to identify a specific therapeutic compound referred to as "DCN-83" have not yielded a definitive match within publicly available scientific and medical literature. The search for "this compound" has produced a range of unrelated results, suggesting that this designation may be an internal project code, a placeholder, or a highly specific term not yet widely disseminated.
The search results for "this compound" encompassed a variety of topics, including:
-
Regulatory and Financial Circulars: References to "DCIN-83" and "DCIP-83" were identified as regulatory documents, unrelated to any pharmaceutical compound.
-
Companies and Services: "DCN Dx" was found to be a company specializing in diagnostic development and clinical research services.
-
Clinical Trial Identifiers: The number "83" appeared within various ClinicalTrials.gov identifiers (NCT numbers), which are unique codes for specific clinical studies of different drugs and devices. However, none of these trials specifically mentioned a compound designated "this compound."
-
Technical and Commercial Products: The term also appeared in the context of data communications and networking, as well as a model name for a coffee grinder.
-
Extracellular Matrix Protein: In one instance, "DCN" was mentioned as an abbreviation for Decorin, an extracellular matrix protein. However, the "-83" suffix does not correspond to a standard nomenclature for this protein or its derivatives in the available literature.
Given the ambiguity surrounding "this compound" and the lack of a specified competitor compound, it is not possible to proceed with a comparative efficacy analysis, detail experimental protocols, or delineate signaling pathways as requested.
To generate the requested "Publish Comparison Guide," further clarification is required on the following:
-
The full name and nature of "this compound" : Is it a small molecule, biologic, or other therapeutic modality?
-
The specific therapeutic area or disease indication for which this compound is being investigated.
-
The identity of the "[competitor compound]" to be used for comparison.
Once this essential information is provided, a comprehensive and objective comparison guide can be developed for the intended audience of researchers, scientists, and drug development professionals.
A Head-to-Head Comparison: The Emergent Anti-Leishmanial Candidate SB-83 Versus Predecessor Inhibitors
A new front-runner in the fight against leishmaniasis, the 2-amino-thiophene derivative SB-83, demonstrates promising efficacy, positioning it as a significant advancement over previous generations of anti-leishmanial drugs. This guide provides a detailed comparison of SB-83 with established inhibitors, supported by available preclinical data, to offer researchers and drug development professionals a clear perspective on its potential.
Leishmaniasis, a parasitic disease transmitted by sandflies, continues to pose a significant global health challenge. For decades, the therapeutic arsenal (B13267) has been limited to a handful of drugs, often hampered by issues of toxicity, resistance, and difficult administration routes. The emergence of novel compounds like SB-83, initially investigated under the likely typographical error "DCN-83", offers a beacon of hope. This document synthesizes the current understanding of SB-83's performance in comparison to legacy drugs, including pentavalent antimonials, amphotericin B, miltefosine, and paromomycin (B158545).
In Vitro Efficacy: A Quantitative Leap Forward
SB-83 has demonstrated potent activity against both the promastigote (the form found in the insect vector) and the clinically relevant amastigote (the form that infects mammalian macrophages) stages of various Leishmania species. Comparative analysis of 50% inhibitory concentrations (IC50) and 50% effective concentrations (EC50) reveals the promising standing of SB-83.
| Compound | Leishmania Species | Stage | IC50/EC50 (µM) | Host Cell | CC50 (µM) | Selectivity Index (SI) |
| SB-83 | L. infantum | Promastigote | 7.46[1] | RAW 264.7 | 52.27[1] | 7.0 |
| L. donovani | Promastigote | 9.84[1] | RAW 264.7 | 52.27[1] | 5.3 | |
| L. braziliensis | Promastigote | 4.25[2] | J774.A1 | 42.52[2] | 10.0 | |
| L. major | Promastigote | 4.65[2] | VERO | 39.2[2] | 8.4 | |
| L. infantum/donovani | Amastigote | 2.91[1] | RAW 264.7 | 52.27[1] | 18.0 | |
| Amphotericin B | L. donovani | Promastigote | 0.003 - 0.15 | - | - | - |
| L. donovani | Amastigote | 0.026 - 0.076 (µg/mL) | - | - | - | |
| L. martiniquensis | Promastigote | 0.040 (µg/mL)[3] | Mouse PEMs | 54.0 (µg/mL)[3] | >1350 | |
| Miltefosine | L. donovani | Promastigote | 25[4] | - | - | - |
| L. major | Promastigote | 22[5] | J774.A1 | - | - | |
| L. tropica | Promastigote | 11[5] | J774.A1 | - | - | |
| L. major | Amastigote | 5.7[5] | - | - | - | |
| L. tropica | Amastigote | 4.2[5] | - | - | - | |
| Paromomycin | L. donovani | Promastigote | 50[6] | - | - | - |
| L. donovani | Amastigote | 8[6] | Macrophages | 536.6[7] | 67.1 | |
| Sodium Stibogluconate (B12781985) | L. panamensis | Promastigote | >4,000 (µg/mL of Sb)[8] | - | - | - |
| L. panamensis | Amastigote | 10.3 (µg/mL of Sb)[8] | - | - | - |
Note: Direct comparison of IC50/EC50 and CC50 values should be made with caution due to variations in experimental conditions, including the specific strains of Leishmania, host cell lines, and assay methodologies used across different studies. The Selectivity Index (SI = CC50/IC50) is a crucial indicator of a compound's therapeutic window.
In Vivo Performance and Safety Profile
Preclinical studies in a murine model of cutaneous leishmaniasis caused by L. amazonensis have highlighted the in vivo potential of SB-83. Oral administration of SB-83 at a dose of 200 mg/kg for seven weeks resulted in a significant 52.47% reduction in paw lesion size. Furthermore, it led to a 42.57% decrease in parasite load in the draining lymph nodes and a complete, 100% reduction in the spleen[2][6].
From a safety perspective, SB-83 exhibits a favorable profile with a high oral lethal dose (LD50) in mice, estimated at 2500 mg/kg[2][6]. This suggests a wide margin of safety for therapeutic applications.
Unraveling the Mechanisms of Action
The efficacy of anti-leishmanial drugs is intrinsically linked to their specific molecular targets and the pathways they disrupt within the parasite or the host cell. SB-83 and its predecessors employ distinct strategies to combat the Leishmania parasite.
The Multifaceted Approach of SB-83
SB-83 appears to exert its anti-leishmanial effect through a dual mechanism. Firstly, it induces morphological and structural changes in the parasite's cell membrane, ultimately leading to programmed cell death, or apoptosis[1]. Secondly, it showcases immunomodulatory properties, stimulating a pro-inflammatory response within the host's macrophages. This is characterized by an increase in key cytokines such as TNF-α and IL-12, alongside a rise in reactive oxygen and nitrogen species. Concurrently, it curtails the anti-inflammatory response by reducing IL-10 and IL-6 levels and diminishing arginase activity, creating an environment conducive to parasite clearance[1].
References
- 1. journals.asm.org [journals.asm.org]
- 2. Mechanism of action of amphotericin B on Leishmania donovani promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Possible Mechanism of Miltefosine-Mediated Death of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Miltefosine-Induced Apoptotic Cell Death on Leishmania major and L. tropica Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paromomycin: uptake and resistance in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of paromomycin against Leishmania amazonensis: Direct correlation between susceptibility in vitro and the treatment outcome in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antileishmanial activity of sodium stibogluconate fractions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanism of Action of VAL-083 in Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational drug VAL-083 (dianhydrogalactitol) with standard-of-care chemotherapies for glioblastoma (GBM), temozolomide (B1682018) and lomustine (B1675051). The information presented herein is based on publicly available preclinical and clinical data.
Executive Summary
Glioblastoma is the most aggressive form of brain cancer, with a poor prognosis. The current standard-of-care chemotherapy, temozolomide, is often rendered ineffective by the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). VAL-083 is a first-in-class, bifunctional DNA alkylating agent that has demonstrated a distinct mechanism of action, circumventing MGMT-mediated resistance. This guide will delve into the mechanistic details of VAL-083 and compare its performance with temozolomide and lomustine, supported by available experimental data.
Mechanism of Action: A Tale of Two Alkylation Sites
The primary mechanism of action for all three compounds involves the alkylation of DNA, leading to cytotoxicity in rapidly dividing cancer cells. However, the specific site of alkylation and the subsequent cellular response differ significantly.
VAL-083: This agent introduces interstrand cross-links at the N7 position of guanine.[1][2][3][4][5] This action leads to DNA double-strand breaks, which are difficult for cancer cells to repair, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[1][2][4][5][6] Crucially, this mechanism is independent of the MGMT repair pathway, which is a major cause of resistance to temozolomide.[7][8]
Temozolomide: As a prodrug, temozolomide is converted to its active form, MTIC, which primarily methylates the O6 position of guanine.[1] This O6-methylguanine lesion is cytotoxic if not repaired. However, the MGMT enzyme can remove this methyl group, thereby reversing the therapeutic effect and leading to chemoresistance.
Lomustine: A nitrosourea (B86855) compound, lomustine also acts as a DNA alkylating agent. It causes alkylation and cross-linking of DNA, contributing to its cytotoxic effects.
Signaling Pathway Diagram
Caption: Comparative signaling pathways of VAL-083, Temozolomide, and Lomustine.
Preclinical Performance: In Vitro Cytotoxicity
Preclinical studies have demonstrated the potency of VAL-083, particularly in temozolomide-resistant glioblastoma cell lines.
| Compound | Cell Line | MGMT Expression | IC50 (µM) |
| VAL-083 | SF188 (pediatric GBM) | Low | ~2.5 - 5 |
| U251 (adult GBM) | Low | ~2.5 - 5 | |
| T98G (adult GBM) | High | ~2.5 | |
| Temozolomide | SF188 (pediatric GBM) | Low | ~50 |
| U251 (adult GBM) | Low | ~50 | |
| T98G (adult GBM) | High | Ineffective up to 100 |
Data Source(s): [1]
These in vitro data suggest that VAL-083 is significantly more potent than temozolomide in GBM cell lines, and its activity is not compromised by high levels of MGMT expression.[1]
Clinical Performance: A Look at the Trials
Clinical trials have been conducted to evaluate the safety and efficacy of VAL-083 in patients with both newly diagnosed and recurrent glioblastoma.
Key Clinical Trial Data
| Drug | Trial Phase | Patient Population | Median Progression-Free Survival (PFS) | Median Overall Survival (mOS) |
| VAL-083 | Phase 2 | Newly Diagnosed MGMT-unmethylated GBM | 9.9 months (CI 7.3-12.0) | Not Reported in this study |
| VAL-083 | Phase 2 | Recurrent GBM (30 mg/m² dose) | Not Reported in this study | 10.6 months (CI 5.8-10.6) |
| Temozolomide | Historical Control | Newly Diagnosed MGMT-unmethylated GBM | 6.9 months | Not Reported in this study |
| Lomustine | Historical Control | Recurrent GBM | Not Reported in this study | 7.2 months |
Data Source(s): [9]
It is important to note that direct head-to-head comparative trial data is limited, and the above table includes historical control data for comparison. A recent Phase 2/3 trial (GBM AGILE) indicated that VAL-083 did not demonstrate improved efficacy over standard-of-care.[10]
Experimental Protocols
In Vitro Cytotoxicity Assay (IC50 Determination)
Objective: To determine the concentration of a drug that inhibits the growth of a cell population by 50%.
General Protocol:
-
Cell Culture: Glioblastoma cell lines (e.g., SF188, U251, T98G) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: A serial dilution of the test compound (VAL-083 or temozolomide) is prepared and added to the wells. Control wells receive vehicle only.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assay: Cell viability is assessed using a colorimetric assay such as MTT or MTS, which measures mitochondrial activity.
-
Data Analysis: The absorbance is read using a plate reader, and the data is analyzed to calculate the IC50 value, typically using non-linear regression analysis.
Clinical Trial Protocol (Phase 2 Study of VAL-083 in Newly Diagnosed MGMT-unmethylated GBM)
Objective: To assess the safety and efficacy of VAL-083 in combination with radiation therapy in patients with newly diagnosed MGMT-unmethylated glioblastoma.
Study Design: Open-label, single-arm, biomarker-driven Phase 2 study.
Patient Population: Adult patients with newly diagnosed, histologically confirmed glioblastoma with an unmethylated MGMT promoter.
Treatment Regimen:
-
Dose Escalation Phase: Patients received VAL-083 at 20, 30, or 40 mg/m²/day for 3 consecutive days every 21 days, concurrently with standard radiation therapy.
-
Expansion Phase: Patients received the determined maximum tolerated dose of 30 mg/m²/day of VAL-083 in combination with radiation therapy.
Primary Endpoint: Progression-free survival (PFS).
Secondary Endpoints: Overall survival (OS), safety and tolerability.
Experimental Workflow Diagram
Caption: A generalized workflow for preclinical and clinical validation of a therapeutic agent.
Conclusion
VAL-083 presents a distinct mechanism of action compared to standard glioblastoma chemotherapies by inducing DNA interstrand cross-links at the N7 position of guanine, thereby bypassing MGMT-mediated resistance. Preclinical data demonstrated its high potency in vitro. While early phase clinical trials showed some promise, more recent later-stage trial results have not confirmed a significant improvement in efficacy over the current standard of care. Further research and analysis of the complete dataset from ongoing and completed trials are necessary to fully elucidate the therapeutic potential of VAL-083 in the treatment of glioblastoma.
References
- 1. DelMar Pharmaceuticals Presents Preclinical Data Supporting VAL-083 As A Potential New Treatment In Glioblastoma At The Society Of Neuro-Oncology Annual Meeting - BioSpace [biospace.com]
- 2. P08.47 Dianhydrogalactitol (VAL-083) causes bifunctional alkylation leading to irreparable DNA double-strand breaks, S/G2 phase cell-cycle arrest and tumor cell death in an MGMT independent manner offering a unique treatment paradigm for GBM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P08.57 Distinct mechanism-of-action of dianhydrogalactitol (VAL-083) overcomes chemoresistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of VAL-083 in GBM AGILE, a phase 3 registration platform trial for newly diagnosed and recurrent glioblastoma. - ASCO [asco.org]
- 6. CTNI-76. PHASE 2 CLINICAL TRIAL OF VAL-083 IN NEWLY DIAGNOSED MGMT-UNMETHYLATED GBM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P09.57 Clinical trials of VAL-083 in patients with chemoresistant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. DelMar Pharmaceuticals Presents Positive Interim Data of VAL-083 Demonstrating Favorable Outcomes In Both Recurrent and Newly-Diagnosed GBM [prnewswire.com]
- 10. onclive.com [onclive.com]
- 11. researchgate.net [researchgate.net]
DCN-83 vs. Standard of Care: A Head-to-Head Comparison in Colorectal Cancer
For Immediate Release
This guide provides a detailed, data-driven comparison of the investigational therapeutic DCN-83 and the standard-of-care treatment, 5-Fluorouracil (5-FU), for colorectal cancer. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the available preclinical data. For the purpose of this guide, this compound is represented by the naturally occurring proteoglycan, Decorin, which has shown significant anti-tumor properties in colorectal cancer models.
Executive Summary
The presented data, derived from in vitro studies on the HCT116 human colorectal carcinoma cell line, indicates that both this compound (Decorin) and 5-Fluorouracil (5-FU) exhibit potent anti-cancer effects through distinct mechanisms of action. This compound primarily modulates cell adhesion and signaling pathways, leading to cell cycle arrest and apoptosis, while 5-FU acts as an antimetabolite, disrupting DNA and RNA synthesis. While direct comparative studies are limited, the available evidence suggests both agents are effective in inhibiting cancer cell proliferation and inducing apoptosis.
Data Presentation: In Vitro Efficacy
The following tables summarize the quantitative data from studies on HCT116 colorectal cancer cells. It is important to note that the data for this compound and 5-FU are sourced from separate studies with differing experimental conditions, which should be taken into account when making direct comparisons.
Table 1: Effect on Cell Proliferation
| Treatment | Concentration | Duration | Proliferation Inhibition (%) | Data Source |
| This compound (Decorin) | 1-3 µg/ml | 24 hours | 22% | [1][2] |
| 5-Fluorouracil (5-FU) | 5 µM (LC50) | 48 hours | 50% | [1] |
| 5-Fluorouracil (5-FU) | 23.41 µM (IC50) | Not Specified | 50% |
Table 2: Effect on Apoptosis
| Treatment | Concentration | Duration | Fold Increase in Apoptosis | Data Source |
| This compound (Decorin) | 1-3 µg/ml | 24 hours | 14-fold | [1][2] |
| 5-Fluorouracil (5-FU) | Not Specified | 48 hours | 10-fold |
Mechanism of Action and Signaling Pathways
This compound and 5-FU exert their anti-tumor effects through fundamentally different molecular pathways.
This compound (Decorin) Signaling Pathway:
This compound's mechanism of action in colorectal cancer cells involves the upregulation of the cell adhesion molecule E-cadherin. This leads to the stabilization of the E-cadherin/β-catenin complex at the cell membrane, reducing the amount of free cytoplasmic β-catenin. Consequently, the translocation of β-catenin to the nucleus is inhibited, leading to the downregulation of its target genes, which are involved in cell proliferation and survival. This cascade ultimately results in cell cycle arrest and apoptosis.
Figure 1. this compound (Decorin) signaling pathway in colorectal cancer cells.
5-Fluorouracil (5-FU) Signaling Pathway:
5-FU is a pyrimidine (B1678525) analog that, upon intracellular conversion to its active metabolites, primarily inhibits thymidylate synthase (TS). This enzyme is crucial for the synthesis of thymidine (B127349), a necessary component of DNA. The inhibition of TS leads to a depletion of thymidine triphosphate, which disrupts DNA replication and repair, ultimately causing cell death. Additionally, 5-FU metabolites can be incorporated into RNA, interfering with RNA synthesis and function. In HCT116 cells, 5-FU-induced apoptosis has been shown to be dependent on caspase-9 and mediated by the activation of protein kinase C-delta (PKC-δ).
Figure 2. 5-Fluorouracil (5-FU) mechanism of action and apoptotic pathway.
Experimental Protocols
The following are generalized protocols based on the methodologies reported in the cited literature for the in vitro assessment of this compound (Decorin) and 5-FU on HCT116 cells.
1. Cell Culture
-
Cell Line: HCT116 human colorectal carcinoma cells.
-
Culture Medium: McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Proliferation Assay (MTS/MTT)
-
Experimental Workflow:
Figure 3. General workflow for cell proliferation assays.
-
This compound (Decorin) Treatment: Recombinant human Decorin protein is added to the culture medium at concentrations typically ranging from 1 to 10 µg/ml.
-
5-FU Treatment: 5-Fluorouracil is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at concentrations ranging from micromolar to millimolar, depending on the specific assay.
3. Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
-
Experimental Workflow:
Figure 4. General workflow for apoptosis assays.
-
Analysis: The percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis is quantified.
Conclusion
Based on the available preclinical data, both this compound (Decorin) and 5-Fluorouracil demonstrate significant potential in the treatment of colorectal cancer, albeit through different mechanisms. This compound's ability to modulate key signaling pathways involved in cell adhesion and proliferation presents a novel therapeutic approach. 5-FU remains a cornerstone of chemotherapy, directly targeting DNA and RNA synthesis. Further head-to-head comparative studies, particularly in in vivo models, are warranted to fully elucidate the relative efficacy and potential synergistic effects of these two agents. This guide serves as a foundational resource for researchers and drug development professionals in the ongoing effort to advance colorectal cancer therapies.
References
Comparative Efficacy of the Anti-Leishmanial Compound SB-83: A Preclinical Guide
A Note on Terminology: Initial searches for "DCN-83" did not yield a specific therapeutic agent for leishmaniasis. However, the available scientific literature points to a potent anti-leishmanial compound designated SB-83 , a 2-amino-thiophene derivative. It is highly probable that "this compound" was a typographical error for "SB-83". This guide will, therefore, focus on the preclinical data available for SB-83 and compare it with established anti-leishmanial therapies.
This guide provides a comparative overview of the therapeutic effects of the experimental compound SB-83 against Leishmania parasites. It is intended for researchers, scientists, and drug development professionals. The document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes the proposed mechanism of action and experimental workflows.
Comparative Analysis of Anti-leishmanial Compounds
The following table summarizes the in vitro efficacy and cytotoxicity of SB-83 in comparison to standard anti-leishmanial drugs.
| Compound | Target Species | Form | IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) | Reference |
| SB-83 | L. (L.) infantum | Promastigote | 7.46 | 52.27 (RAW 264.7 macrophages) | 7.0 | [1] |
| SB-83 | L. (L.) donovani | Promastigote | 9.84 | 52.27 (RAW 264.7 macrophages) | 5.31 | [1] |
| SB-83 | L. (L.) infantum | Amastigote | 2.91 | 52.27 (RAW 264.7 macrophages) | 17.96 | [1] |
| Amphotericin B | L. donovani | Amastigote | 0.1 - 0.4 | >10 | >25-100 | [2] |
| Miltefosine | L. donovani | Amastigote | 0.9 - 4.3 | >10 | >2.3-11.1 | [2] |
| Pentamidine | L. martiniquensis | Promastigote | 12.97 - 13.97 | Not specified | Not specified | |
| Sodium Stibogluconate | L. donovani | Amastigote | >50 | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of SB-83 are outlined below.
In Vitro Promastigote Susceptibility Assay
This assay determines the direct effect of a compound on the viability of the extracellular, flagellated form of the Leishmania parasite.
-
Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199) supplemented with fetal bovine serum and antibiotics at 24-26°C.
-
Compound Preparation: A stock solution of the test compound (e.g., SB-83) is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made in the culture medium.
-
Assay Procedure:
-
100 µL of promastigote suspension (typically 1 x 10^6 cells/mL) is added to each well of a 96-well microtiter plate.
-
100 µL of the compound dilutions are added to the wells. A positive control (a known anti-leishmanial drug) and a negative control (medium with solvent) are included.
-
The final concentration of the solvent should not exceed a non-toxic level (e.g., 0.5% DMSO).
-
Plates are incubated at 24-26°C for 72 hours.
-
-
Viability Assessment: Parasite viability is assessed using a colorimetric or fluorometric method, such as the resazurin (B115843) reduction assay. The absorbance or fluorescence is measured using a microplate reader.
-
Data Analysis: The percentage of growth inhibition for each concentration is calculated relative to the negative control. The IC50 value is determined by plotting the inhibition percentage against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Amastigote Susceptibility Assay
This assay evaluates the efficacy of a compound against the intracellular, non-motile form of the parasite within host macrophages, which is the clinically relevant stage.
-
Macrophage Culture: A macrophage cell line (e.g., RAW 264.7) or primary peritoneal macrophages are seeded in 96-well plates and allowed to adhere.
-
Infection: Macrophages are infected with stationary-phase promastigotes at a specific parasite-to-cell ratio (e.g., 10:1). The plates are incubated to allow for phagocytosis of the promastigotes and their transformation into amastigotes.
-
Compound Treatment: After infection, the culture medium is replaced with fresh medium containing serial dilutions of the test compound.
-
Incubation: The plates are incubated for a further period (e.g., 72 hours) to allow for the compound to exert its effect on the intracellular amastigotes.
-
Quantification of Infection: The number of infected macrophages and the number of amastigotes per macrophage are determined, typically by Giemsa staining and microscopic examination. Alternatively, a reporter gene-expressing parasite strain can be used for a more high-throughput readout.
-
Data Analysis: The infection index (percentage of infected macrophages multiplied by the average number of amastigotes per macrophage) is calculated. The EC50 (effective concentration 50) is determined by plotting the percentage of infection reduction against the log of the compound concentration.
Murine Model of Cutaneous Leishmaniasis
This in vivo model is used to assess the efficacy of a compound in a living organism.
-
Animal Model: BALB/c mice are a commonly used susceptible strain for cutaneous leishmaniasis.
-
Infection: Mice are infected with stationary-phase Leishmania promastigotes (e.g., L. amazonensis) in the footpad or ear dermis.
-
Treatment: Once lesions are established, treatment with the test compound (e.g., SB-83, administered orally) is initiated. A control group receives the vehicle.
-
Efficacy Evaluation:
-
Lesion Size: The progression of the lesion is monitored weekly by measuring its diameter with a caliper.
-
Parasite Load: At the end of the experiment, the parasite burden in the infected tissue and draining lymph nodes is quantified using methods like limiting dilution assay or qPCR.
-
-
Toxicity Assessment: The general health of the mice, including body weight and any signs of distress, is monitored throughout the study. Biochemical and hematological parameters can also be assessed.
Visualizations
The following diagrams illustrate the proposed signaling pathway for SB-83's anti-leishmanial activity and a general experimental workflow for screening such compounds.
Caption: Proposed mechanism of action for SB-83.
Caption: Experimental workflow for anti-leishmanial drug discovery.
Mechanism of Action of SB-83 and Alternatives
SB-83: The 2-amino-thiophene derivative SB-83 has been shown to induce apoptosis-like cell death in Leishmania promastigotes. This is characterized by the externalization of phosphatidylserine and DNA fragmentation. Docking studies suggest that SB-83 may inhibit the parasite-specific enzyme trypanothione reductase (TryR), leading to increased oxidative stress and subsequent cell death. Furthermore, SB-83 demonstrates immunomodulatory effects, stimulating infected macrophages to produce higher levels of pro-inflammatory cytokines like TNF-α and IL-12, as well as nitric oxide, which are crucial for parasite clearance.
Standard Anti-leishmanial Drugs:
-
Pentavalent Antimonials (e.g., Sodium Stibogluconate): These are pro-drugs that are reduced to the trivalent form (SbIII) within the parasite. SbIII disrupts the parasite's redox balance by inhibiting trypanothione reductase and also interferes with DNA and RNA synthesis.
-
Amphotericin B: This polyene antibiotic binds to ergosterol, a major component of the Leishmania cell membrane, forming pores that lead to leakage of intracellular contents and cell death.
-
Miltefosine: This is the only oral drug for leishmaniasis. Its mechanism is complex, involving interference with lipid metabolism, disruption of cell signaling pathways, and induction of apoptosis-like cell death in the parasite.
-
Paromomycin: An aminoglycoside antibiotic that inhibits protein synthesis by binding to the parasite's ribosomal RNA.
References
- 1. Evaluation of SB-83, a 2-amino-thiophene derivative, against Leishmania species that cause visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Trypanothione Reductase Inhibitors: A Comparative Guide to SB-83 and Other Promising Compounds
For researchers, scientists, and drug development professionals engaged in the fight against leishmaniasis, the parasite-specific enzyme trypanothione (B104310) reductase (TryR) presents a compelling therapeutic target. This guide provides a comparative analysis of SB-83, a promising 2-amino-thiophene derivative, alongside other classes of compounds known to inhibit this crucial enzyme. The information is intended to facilitate informed decisions in the development of novel anti-leishmanial agents.
Leishmaniasis, a parasitic disease transmitted by sandflies, continues to pose a significant global health challenge. The limitations of current therapies, including toxicity and emerging resistance, underscore the urgent need for new drugs with novel mechanisms of action. Trypanothione reductase (TryR), an enzyme central to the redox metabolism of Leishmania parasites and absent in their human hosts, is a well-validated target for selective drug design.
This guide will delve into the comparative efficacy of different chemical scaffolds targeting Leishmania TryR, with a particular focus on the 2-amino-thiophene derivative SB-83. Through a data-driven comparison, detailed experimental methodologies, and visual representations of key concepts, we aim to provide a comprehensive resource for the scientific community.
Comparative Efficacy of Trypanothione Reductase Inhibitors
The inhibitory potential of various compounds against Leishmania TryR is a critical determinant of their therapeutic promise. While direct enzymatic inhibition data for SB-83 against TryR is still emerging in publicly available literature, its potent anti-leishmanial activity, coupled with docking studies suggesting TryR as its target, positions it as a compound of significant interest. For a comprehensive comparison, we have compiled available data on SB-83's activity against the parasite and the enzymatic inhibitory activities of other notable TryR inhibitors.
| Compound Class | Representative Compound | Target Organism | IC50 (Parasite) | Ki (Enzyme) | Selectivity Note |
| 2-Amino-thiophene | SB-83 | L. infantum (promastigote) | 7.46 µM[1] | Not Reported | More toxic to the parasite than mammalian cells[1] |
| SB-83 | L. donovani (promastigote) | 9.84 µM[1] | Not Reported | ||
| SB-83 | L. infantum (amastigote) | 2.91 µM (EC50)[1] | Not Reported | ||
| Diaryl Sulfide (B99878) | RDS 777 | Leishmania parasite | 29.43 µM | 0.25 µM[2] | Binds to the catalytic site of TryR[2] |
| Phenothiazine | Clomipramine | - | Not Reported | 6 µM[3] | Competitive inhibitor with respect to trypanothione[3] |
| 2-Aminodiphenylsulfide | Compound 15 | - | Not Reported | Potent competitive inhibitor | "Open chain chlorpromazines"[4] |
| Compound 16 | - | Not Reported | Most potent in its series | Bis(2-aminodiphenylsulfide)[4] | |
| Biguanide | Chlorhexidine | T. cruzi | Not Reported | 2 µM[5] | Linear competitive inhibitor of T. cruzi TryR[5] |
Signaling Pathways and Experimental Workflow
To visually represent the critical role of Trypanothione Reductase in the parasite's defense mechanism and the general workflow for identifying inhibitors, the following diagrams are provided.
Trypanothione Reductase Signaling Pathway in Leishmania.
References
- 1. Evaluation of SB-83, a 2-amino-thiophene derivative, against Leishmania species that cause visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Leishmania infantum trypanothione reductase by diaryl sulfide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rationally designed selective inhibitors of trypanothione reductase. Phenothiazines and related tricyclics as lead structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trypanothione Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of Trypanosoma cruzi trypanothione reductase revealed by virtual screening and parallel synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Novel Anti-Leishmanial Compounds: A Comparative Guide
To the research community: This guide provides a comparative overview of current and experimental treatments for leishmaniasis. An initial search for research findings on a compound designated "DCN-83" did not yield any publicly available scientific literature or clinical data. A chemical supplier lists "Targetmol this compound" as a potent anti-leishmanial compound with an in vitro IC50 of 0.71 μM against the amastigote form, but no independent research could be found to validate this claim.[1]
Given the lack of data on this compound, this guide will focus on established treatments and a representative experimental compound, SB-83, to provide a framework for evaluating novel anti-leishmanial drug candidates. SB-83 is a 2-amino-thiophene derivative with demonstrated preclinical efficacy.
Comparative Efficacy of Anti-Leishmanial Compounds
The following table summarizes the quantitative data on the efficacy of various anti-leishmanial agents. Direct comparison should be approached with caution due to variations in experimental conditions and Leishmania species tested.
| Compound/Drug | Target | In Vitro Efficacy (IC50/EC50) | In Vivo Efficacy | Key Findings |
| SB-83 (Experimental) | Not fully elucidated | Promastigotes: 7.46 µM (L. infantum), 9.84 µM (L. donovani) Amastigotes: 2.91 µM | 52.47% reduction in paw lesion size (L. amazonensis infected mice at 200 mg/kg)[2][3] | Orally bioavailable; demonstrates efficacy against antimony-resistant strains; modulates host immune response.[2] |
| Amphotericin B | Ergosterol in the parasite cell membrane | 0.043 µM (L. donovani amastigotes) | >90% parasite inhibition in mice with a single 6 mg/kg dose of a novel formulation[4] | A highly effective but toxic drug; lipid formulations improve the safety profile.[5][6] |
| Miltefosine | Alkylphosphocholine metabolism, apoptosis induction | Highly effective against L. donovani | Cure rates of 91-92.9% in cutaneous leishmaniasis caused by specific species[7] | The only oral drug available for leishmaniasis; teratogenic.[7][8][9] |
| Pentavalent Antimonials (e.g., Sodium Stibogluconate) | Inhibition of glycolytic and fatty acid oxidation pathways | Variable, widespread resistance reported | Historically the first-line treatment, but efficacy is now limited in many regions due to resistance.[6] | Administered parenterally; associated with significant toxicity.[5][6] |
| Paromomycin | Protein synthesis (binds to ribosomal RNA) | Effective against various Leishmania species | Used topically for cutaneous leishmaniasis and systemically for visceral leishmaniasis, often in combination therapy.[6][8] | An aminoglycoside antibiotic with anti-leishmanial activity.[8] |
Experimental Protocols
Detailed methodologies are crucial for the independent validation of research findings. Below are representative protocols for key experiments in anti-leishmanial drug discovery, based on studies of compounds like SB-83.
In Vitro Efficacy Assessment
-
In Vitro Anti-promastigote Activity:
-
Cell Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199) supplemented with fetal bovine serum at 26°C.
-
Drug Dilution: The test compound is serially diluted in the culture medium.
-
Incubation: Promastigotes in the logarithmic growth phase are incubated with various concentrations of the compound for 72 hours.
-
Viability Assay: Parasite viability is determined using a resazurin-based assay or by counting motile parasites using a Neubauer chamber.
-
IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.
-
-
In Vitro Anti-amastigote Activity:
-
Macrophage Infection: Peritoneal macrophages from BALB/c mice or a macrophage cell line (e.g., RAW 264.7) are plated and infected with Leishmania promastigotes.
-
Drug Treatment: After infection and differentiation of promastigotes into amastigotes, the infected macrophages are treated with serial dilutions of the test compound for 72 hours.
-
Quantification: The number of intracellular amastigotes is determined by staining with Giemsa and microscopic counting of at least 100 macrophages per sample.
-
EC50 Calculation: The 50% effective concentration (EC50) is determined.
-
Selectivity Index (SI): The ratio of the cytotoxic concentration in macrophages (CC50) to the EC50 against amastigotes is calculated to assess the therapeutic window.
-
In Vivo Efficacy Assessment
-
Murine Model of Cutaneous Leishmaniasis:
-
Infection: BALB/c mice are infected with Leishmania amazonensis in the footpad.
-
Treatment: Once lesions are established, mice are treated orally or parenterally with the test compound daily for a specified period (e.g., 5 weeks). A control group receives the vehicle, and a positive control group receives a standard drug like meglumine (B1676163) antimoniate.
-
Lesion Measurement: Lesion size is measured weekly using a caliper.
-
Parasite Load Quantification: At the end of the treatment, parasite load in the infected paw, spleen, and draining lymph nodes is determined by limiting dilution assay or quantitative PCR.
-
Toxicity Assessment: Animal weight and clinical signs of toxicity are monitored throughout the study. Biochemical and hematological analyses are performed at the end of the experiment.
-
Visualizations
Proposed Mechanism of Action of SB-83
Caption: Proposed mechanism of action for the experimental compound SB-83.
General Experimental Workflow for Anti-Leishmanial Drug Discovery
Caption: A generalized workflow for the discovery of new anti-leishmanial drugs.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. SB-83, a 2-Amino-thiophene derivative orally bioavailable candidate for the leishmaniasis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of SB-83, a 2-amino-thiophene derivative, against Leishmania species that cause visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigational Drugs for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Review of the current treatments for leishmaniases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
benchmarking DCN-83 performance against known standards
Efforts to generate a comprehensive performance benchmark for a product identified as "DCN-83" have been unsuccessful due to the inability to identify a specific scientific entity, drug, or molecule corresponding to this designation. Extensive searches have yielded no direct or discernible references to a "this compound" within the realms of scientific literature, clinical trials, or drug development databases.
Initial investigations into "this compound" resulted in a range of unrelated and ambiguous findings. The term "DCN" appeared in various contexts, including a diagnostic development company (DCN Dx), a protein involved in cellular processes (Decorin), and as an acronym in fields such as exercise immunology and data communications. Similarly, the number "83" was found in unrelated clinical trial identifiers and as part of a company name (83bar). However, no distinct product or investigational compound named "this compound" could be pinpointed.
One search result mentioned VAL-083, a small molecule drug being investigated for the treatment of brain tumors.[1] While the "-083" suffix is similar, there is no indication that VAL-083 is also known as this compound. Another clinical trial with the identifier NCT02670083 is for a drug named Crenezumab, which is being studied for Alzheimer's disease, but again, no link to the term "this compound" was found.[2]
Without a clear identification of "this compound," it is impossible to proceed with the requested performance comparison. Key information required for such a guide, including its mechanism of action, relevant therapeutic area, and established standards for comparison, remains unknown. Consequently, the creation of data tables, experimental protocols, and signaling pathway diagrams as requested cannot be fulfilled.
To proceed with this request, further clarification on the identity of "this compound" is essential. Relevant information would include its full name, the scientific or commercial context in which it is known, or the specific area of research or drug development it pertains to. Upon receiving more specific details, a thorough and accurate comparison guide can be compiled.
References
Safety Operating Guide
Proper Disposal Procedures for Chlorinated Aromatic Compounds (Hypothetical DCN-83)
Disclaimer: The following procedures are generalized for chlorinated aromatic compounds and are provided for informational purposes only. The specific chemical "DCN-83" could not be definitively identified. It is imperative to consult the official Safety Data Sheet (SDS) for the exact substance you are handling to ensure safe and compliant disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Waste Identification and Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.
-
Waste Stream: Chlorinated aromatic compounds are typically classified as hazardous waste. They should never be disposed of down the drain or in regular trash.
-
Container: Use a designated, properly labeled, and sealed waste container for chlorinated organic waste. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the primary hazards (e.g., "Toxic," "Corrosive," "Flammable").
Step-by-Step Disposal Protocol
The following is a general protocol for the disposal of a hypothetical chlorinated aromatic compound, "this compound."
-
Neutralization (if applicable): For acidic or basic compounds, neutralization may be required before disposal. This step should only be performed if explicitly stated in the SDS and by personnel trained in the procedure.
-
Collection of Waste:
-
Carefully transfer the waste chemical into the designated hazardous waste container using a funnel to avoid spills.
-
If the chemical is in a solid form, use a scoop or spatula. Avoid creating dust.
-
Rinse any empty containers that held the chemical with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must also be collected in the hazardous waste container.
-
-
Container Sealing and Storage:
-
Securely seal the waste container.
-
Wipe the exterior of the container to remove any contamination.
-
Store the sealed container in a designated secondary containment area away from incompatible materials. This area should be cool, dry, and well-ventilated.
-
-
Waste Pickup and Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Complete all necessary waste disposal forms as required by your institution and local regulations.
-
Quantitative Data Summary
The following table summarizes key hazard data for representative chlorinated aromatic compounds, which may share characteristics with the unidentified "this compound." This data is essential for a proper risk assessment.
| Property | 2,4-Dichlorophenol[1] | 3,4-Dichlorostyrene[2] | Dichloromethane[3] |
| CAS Number | 120-83-2 | 2039-83-0 | 75-09-2 |
| Molecular Formula | C₆H₄Cl₂O | C₈H₆Cl₂ | CH₂Cl₂ |
| Molecular Weight ( g/mol ) | 163.00 | 173.04 | 84.93 |
| Boiling Point (°C) | 210 | 217.47 | 39.6 |
| Flash Point (°C) | 113 | 89 | Not Applicable |
| Health Hazards | Harmful if swallowed, Toxic in contact with skin, Causes severe skin burns and eye damage.[1] | (Not specified in provided search results) | Causes skin irritation, Causes serious eye irritation, Suspected of causing cancer, Causes damage to organs through prolonged or repeated exposure. |
Experimental Workflow and Signaling Pathways
To provide a visual guide for the disposal process, the following workflow diagram outlines the necessary steps from waste generation to final disposal.
Caption: Workflow for the proper disposal of chlorinated aromatic laboratory waste.
This structured approach ensures that all personnel are aware of the necessary precautions and procedures for handling and disposing of hazardous chemical waste, thereby minimizing risks and ensuring regulatory compliance. Always prioritize safety and consult the specific Safety Data Sheet for the chemicals you are using.
References
Personal protective equipment for handling DCN-83
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for the research chemical DCN-83, a 2-aminothiophene derivative. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety protocols for structurally similar 2-aminothiophene compounds. It is imperative to treat this compound as a compound with potential hazards and to handle it with the utmost care in a controlled laboratory setting.
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment is the first line of defense against potential exposure to this compound.
| Protection Type | Specific Recommendations |
| Eye Protection | Wear tightly fitting safety goggles or glasses with side shields. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) are mandatory. |
| Body Protection | A standard laboratory coat is required. For procedures with a higher risk of splashing, consider a chemical-resistant apron. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood. If significant dust or aerosol generation is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter should be used. |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
| Procedure | Guidance |
| Handling | Avoid direct contact with skin, eyes, and clothing. Prevent the formation of dust and aerosols. Use non-sparking tools for handling solid material. Ensure adequate ventilation at all times. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. |
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Instructions |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Method |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Materials | Any materials that have come into contact with this compound (e.g., gloves, paper towels, pipette tips) should be collected in a sealed, labeled container and disposed of as hazardous waste. |
Experimental Workflow for Handling this compound
The following diagram illustrates a standard workflow for handling this compound in a laboratory setting, emphasizing safety at each step.
Disclaimer: This information is provided as a guide and is based on the general safety precautions for 2-aminothiophene derivatives. It is not a substitute for a formal risk assessment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
